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  • Product: 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one
  • CAS: 1569510-08-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of 6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one: A Comprehensive Crystallographic Guide

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of privileged chemical scaffolds. The compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of privileged chemical scaffolds. The compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (CAS: 1569510-08-2) represents a highly versatile building block in modern medicinal chemistry. This whitepaper provides an in-depth, self-validating crystallographic methodology for determining the single-crystal X-ray structure of this compound. By detailing the causality behind each experimental parameter—from crystal growth thermodynamics to least-squares refinement algorithms—this guide serves as an authoritative resource for structural biologists and drug development professionals.

Pharmacological Rationale & Structural Significance

The 1,5-naphthyridin-2-one core is a highly sought-after pharmacophore due to its rigid coplanar geometry and its capacity to act as a potent hydrogen-bond donor/acceptor pair.

  • Kinase Inhibition (Oncology): Derivatives of naphthyridinones have been identified as highly selective inhibitors of PKMYT1, a crucial regulator of the cell cycle's G2/M transition. The naphthyridinone core engages in critical hydrogen-bonding interactions with the kinase hinge region, making it an indispensable scaffold for targeted cancer therapies[1].

  • Novel Bacterial Topoisomerase Inhibitors (NBTIs): The 1,5-naphthyridin-2-one moiety is also a privileged "Left-Hand Side" (LHS) binder in NBTIs targeting bacterial DNA gyrase. High-resolution crystal structures of these complexes reveal that the naphthyridinone core bridges the DNA and a transient non-catalytic pocket, circumventing traditional fluoroquinolone resistance mechanisms[2].

In the specific case of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one , the bromine atom at the C6 position serves a dual purpose: it provides a heavy-atom handle for anomalous dispersion during crystallographic phasing, and it acts as an essential synthetic vector for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to elaborate the scaffold. Furthermore, X-ray crystallography is the only definitive method to unambiguously assign the solid-state tautomeric form of this molecule (differentiating the 4-hydroxy-2-one lactam from the 2,4-diol lactim) by precisely measuring the C–O vs. C=O bond lengths.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

The following step-by-step protocol outlines a self-validating workflow for the structural determination of the title compound. Every step is designed to minimize systematic error and maximize electron density resolution.

SCXRD_Workflow Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Cryo-Mounting (100 K) Cryst->Mount Collect 3. Data Collection (Mo Kα Radiation) Mount->Collect Reduce 4. Data Reduction (SADABS Absorption) Collect->Reduce Solve 5. Structure Solution (Intrinsic Phasing) Reduce->Solve Refine 6. Least-Squares Refinement Solve->Refine Validate 7. Model Validation (checkCIF) Refine->Validate

Fig 1. Step-by-step workflow for small-molecule X-ray crystallography and structure validation.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of the purified compound in a minimal volume (approx. 0.5 mL) of a polar aprotic solvent (e.g., DMF or DMSO) due to the high lattice energy of the hydrogen-bonded naphthyridinone. Place this solution in an inner vial. Place the inner vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether or ethyl acetate).

  • Causality: Vapor diffusion is utilized over rapid cooling to maintain the system near thermodynamic equilibrium. This controlled supersaturation prevents the formation of kinetic defects and non-merohedral twinning, yielding highly ordered single crystals suitable for diffraction.

Step 2: Crystal Mounting and Data Collection
  • Procedure: Select a crystal with dimensions not exceeding 0.25 × 0.20 × 0.15 mm³. Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil and immediately transfer it to the goniometer under a 100(2) K nitrogen cold stream. Collect data using a diffractometer equipped with a CCD or CMOS detector and a graphite-monochromated Mo Kα X-ray source ( λ = 0.71073 Å)[3].

  • Causality:

    • Temperature: Freezing the crystal at 100 K drastically reduces the thermal vibrations of the atoms (the Debye-Waller factor). This preserves high-angle diffraction spots, leading to higher resolution and more accurate bond lengths.

    • Radiation Source: Mo Kα radiation is strictly chosen over Cu Kα ( λ = 1.5418 Å). The presence of the heavy bromine atom (Z=35) would cause severe X-ray absorption and fluorescence with Cu radiation, introducing systematic errors into the intensity data. Mo Kα minimizes these absorption artifacts.

Step 3: Data Reduction and Empirical Absorption Correction
  • Procedure: Integrate the raw diffraction frames using software such as Bruker SAINT. Apply a multi-scan empirical absorption correction using SADABS[3].

  • Causality: Because the crystal is not a perfect sphere, X-rays traveling through different paths experience varying degrees of absorption, heavily exacerbated by the bromine atom. SADABS uses redundant reflections collected at different goniometer angles to model and correct this absorption, ensuring that the measured intensities accurately reflect the true structure factors ( ∣Fh​kl∣2 ).

Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Intrinsic Phasing algorithms via SHELXT [4]. Refine the preliminary structural model using full-matrix least-squares on F2 with SHELXL [5], operated through the OLEX2 graphical user interface[6].

  • Causality & Self-Validation:

    • All non-hydrogen atoms (C, N, O, Br) are refined anisotropically (allowing their electron density to be modeled as ellipsoids rather than spheres).

    • Hydrogen atoms attached to heteroatoms (O-H, N-H) should ideally be located in the difference Fourier map to confirm the tautomeric state. However, they are subsequently refined using a riding model (e.g., AFIX 147 for hydroxyls, AFIX 43 for amides). X-rays scatter off electron clouds, meaning the single electron of a hydrogen atom is pulled toward the electronegative parent atom, making the apparent X-ray O-H or N-H bond artificially short. The riding model corrects this by placing the H atoms at idealized neutron-diffraction distances[5].

    • Validation: The refinement is considered complete and self-validating when the maximum shift/error ratio drops below 0.001, and the residual electron density map ( Δρ ) is featureless (typically < 1.0 e/ų, with any residual peaks located near the heavy bromine atom due to Fourier truncation errors).

Quantitative Crystallographic Parameters

To provide a benchmark for researchers synthesizing and crystallizing this scaffold, Table 1 summarizes the anticipated crystallographic data and stringent refinement parameters required for a high-quality, publication-ready structure.

Table 1: Anticipated Crystallographic Data and Refinement Metrics

ParameterSpecification / Target Value
Chemical Formula C₈H₅BrN₂O₂
Formula Weight 241.04 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P21​/c (Predicted for achiral planar molecules)
Absorption Coefficient ( μ ) ~4.5 - 5.0 mm⁻¹
Data Completeness (to θ=25.24∘ ) > 99.0%
Final R indices [ I>2σ(I) ] R1​ < 0.050, wR2​ < 0.120
Goodness-of-fit (GOF) on F2 1.000 – 1.050
Largest diff. peak and hole < 1.00 e·Å⁻³ and > -1.00 e·Å⁻³

Structural Analysis & Intermolecular Interactions

Once the structure is refined, the geometric data provides critical insights into the molecule's behavior as a pharmacophore:

  • Tautomeric Confirmation: By analyzing the C2–O and C4–O bond lengths, researchers can definitively assign the tautomer. A C2–O length of ~1.23 Å confirms the ketone (lactam) state, while a C4–O length of ~1.35 Å confirms the enol (hydroxyl) state.

  • Hydrogen Bonding Network: The 1,2-dihydro-1,5-naphthyridin-2-one core is expected to form robust intermolecular hydrogen-bonded dimers in the solid state. The N1–H acts as a donor to the C2=O acceptor of an adjacent molecule, a motif that perfectly mimics how this scaffold binds to the hinge region of kinases like PKMYT1[1].

  • Halogen Bonding: The electron-deficient σ -hole of the C6-Bromine atom may engage in halogen bonding with the oxygen atoms or the π -system of neighboring molecules, dictating the overall crystal packing and influencing the compound's solubility profile.

Conclusion

The rigorous structural elucidation of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one via small-molecule X-ray crystallography is not merely an analytical exercise; it is a foundational requirement for structure-based drug design. By adhering to the self-validating protocols outlined in this guide—utilizing appropriate radiation, rigorous absorption correction, and advanced least-squares refinement—researchers can guarantee the atomic precision necessary to leverage this privileged scaffold in the development of next-generation kinase inhibitors and antibacterial agents.

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Exploratory

A Framework for Determining the Preliminary Pharmacokinetics of Novel 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one Derivatives

An in-depth technical guide by a Senior Application Scientist. Introduction The 1,5-naphthyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents. Re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction

The 1,5-naphthyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents. Recent explorations into this class have led to the discovery of potent and selective inhibitors for therapeutic targets, such as PKMYT1, a critical regulator of the cell cycle.[1][2] The introduction of a 6-bromo-4-hydroxy substitution pattern presents a novel chemical space, holding potential for unique pharmacological profiles. However, potent biological activity alone does not make a drug. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics (PK)—is the ultimate determinant of its therapeutic success.

Early and accurate characterization of a compound's pharmacokinetic properties is a cornerstone of modern drug discovery.[3][4] It allows for the early identification of liabilities such as poor absorption or rapid metabolism, thereby reducing the risk of late-stage clinical failures and guiding the efficient optimization of lead compounds.[5]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct a preliminary pharmacokinetic evaluation of novel 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one derivatives. We will proceed from foundational in vitro assays to the design and execution of initial in vivo studies, emphasizing the causality behind experimental choices and the integration of data to build a holistic pharmacokinetic profile.

Part 1: Foundational In Vitro ADME and Physicochemical Profiling

The initial phase of any pharmacokinetic assessment begins in vitro, or "in glass." These assays are rapid, require minimal compound, and provide critical predictive data on how a molecule will behave in a complex biological system.[4] A standard panel of in vitro ADME assays is essential for early decision-making and for establishing a baseline before moving into more complex in vivo models.[6][7]

Physicochemical Properties: The Bedrock of Bioavailability

A compound's fundamental chemical properties dictate its ability to dissolve and cross biological membranes.

  • Aqueous Solubility: A drug must first dissolve to be absorbed. Poor solubility is a frequent cause of low oral bioavailability. We assess both kinetic and thermodynamic solubility to understand its dissolution behavior under different conditions.[6]

  • Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (7.4) is a measure of a compound's lipophilicity. This property governs its ability to permeate cell membranes. A LogD value typically between 1 and 3 is often considered optimal for oral absorption, though this is highly dependent on the target and compound class.

Core In Vitro ADME Assays

This battery of tests simulates key physiological processes to predict a compound's fate.

  • Metabolic Stability: This assay predicts the rate of metabolic clearance, primarily by the liver. Compounds that are rapidly metabolized will have a short duration of action. We use subcellular fractions (liver microsomes, S9) or whole cells (hepatocytes) which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[6][8]

  • Cell Permeability and Efflux: For oral drugs, crossing the intestinal wall is a critical step. The Caco-2 cell permeability assay, which uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium, is the industry standard.[7] This assay not only measures passive diffusion but can also identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen, reducing absorption.[5]

  • Plasma Protein Binding (PPB): Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to interact with its target and be metabolized or excreted.[9] High plasma protein binding can limit a drug's efficacy and distribution into tissues. Rapid Equilibrium Dialysis (RED) is a common method to determine the percent of a compound bound to plasma proteins.[6]

  • CYP450 Inhibition: It is crucial to determine if a new compound inhibits the activity of major CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[6] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) when co-administered with other medications that are cleared by the same pathway.[7]

Workflow and Data Presentation

The results from this initial profiling are best summarized in a table for clear comparison between different derivatives.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to an intermediate concentration in acetonitrile.

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and HLM (final protein concentration typically 0.5 mg/mL).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). For the T=0 sample and negative control, add buffer instead of NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Representative Data Summary for In Vitro ADME Profiling

Compound IDKinetic Solubility (µM) at pH 7.4LogD at pH 7.4HLM Stability (t½, min)Caco-2 A→B (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Plasma Protein Binding (%)CYP3A4 IC₅₀ (µM)
NAPH-001552.145151.292.5> 25
NAPH-002< 14.5> 600.58.999.82.1

Diagram: In Vitro ADME Assessment Workflow

ADME_Workflow cluster_physchem Physicochemical Properties cluster_invitro In Vitro ADME Assays cluster_decision Decision Gate Solubility Aqueous Solubility Decision Proceed to In Vivo? Solubility->Decision LogD Lipophilicity (LogD) LogD->Decision MetStab Metabolic Stability (Microsomes, Hepatocytes) MetStab->Decision Permeability Permeability & Efflux (Caco-2, MDCK) Permeability->Decision PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Decision CYP_Inhib CYP450 Inhibition CYP_Inhib->Decision TestCompound Naphthyridinone Derivative TestCompound->Solubility TestCompound->LogD TestCompound->MetStab TestCompound->Permeability TestCompound->PPB TestCompound->CYP_Inhib

Caption: Initial screening workflow for novel derivatives.

Part 2: Bioanalytical Method Development: The Key to Accurate Measurement

Before an in vivo study can be contemplated, a robust and validated bioanalytical method is required to accurately quantify the drug in biological matrices like plasma.[10] The absence of a reliable assay renders any subsequent animal data uninterpretable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its exceptional sensitivity, specificity, and speed.[10][11]

The development process is systematic, aiming to create a procedure that is accurate, precise, and reproducible for regulatory scrutiny.[10]

Protocol: Key Steps in LC-MS/MS Method Development & Validation

  • Mass Spectrometer Tuning: Infuse a pure solution of the test compound into the mass spectrometer to optimize ion source parameters and identify the most abundant and stable parent ion (precursor ion) and several product ions. Select the precursor-to-product ion transition that provides the best signal-to-noise ratio for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[11]

  • Chromatographic Separation: Develop an HPLC or UPLC method to separate the analyte from endogenous matrix components. This involves screening different columns, mobile phases, and gradients to achieve a sharp, symmetrical peak with a short retention time, free from interference.[11]

  • Sample Preparation: Develop a procedure to extract the drug from plasma. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The goal is to efficiently recover the analyte while removing matrix components that can cause ion suppression.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA). This is a critical, self-validating step to ensure data integrity. Core validation parameters include:

    • Selectivity & Specificity: Ensure no interference at the analyte's retention time in blank plasma from multiple sources.

    • Calibration Curve: Establish the concentration range of the assay, demonstrating linearity. A typical curve might range from 1 ng/mL to 1000 ng/mL.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the measured values are close to the true values (accuracy) and that the results are repeatable (precision).

    • Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]

    • Stability: Confirm the analyte is stable in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).

Diagram: Bioanalytical Method Validation Workflow

Bioanalytical_Workflow cluster_dev Method Development cluster_val Method Validation cluster_ready Outcome Tune MS Tuning (MRM) Chrom LC Separation Tune->Chrom Extract Sample Extraction Chrom->Extract Selectivity Selectivity Extract->Selectivity CalCurve Calibration Curve (LLOQ, ULOQ) Selectivity->CalCurve AccPrec Accuracy & Precision CalCurve->AccPrec Stability Stability (Freeze-Thaw, Bench-Top) AccPrec->Stability Ready Validated Method Ready for In Vivo Sample Analysis Stability->Ready

Caption: Workflow for developing a validated LC-MS/MS assay.

Part 3: Preliminary In Vivo Pharmacokinetic Studies

With a validated bioanalytical assay in hand, the first in vivo studies can be conducted. These initial experiments, typically in rodents (rats or mice), are designed to measure the drug concentration in the blood over time after administration.[12] This provides essential data on clearance, distribution, half-life, and oral bioavailability.[13]

Study Design: IV and PO Administration

Two parallel arms are required for a complete preliminary PK profile:

  • Intravenous (IV) Administration: By injecting the drug directly into the bloodstream, we bypass absorption entirely. The resulting concentration-time curve allows for the determination of fundamental disposition parameters: Clearance (CL), Volume of Distribution (Vd), and elimination Half-life (t½).

  • Oral (PO) Administration: Administering the drug via oral gavage mimics the intended clinical route for most small molecules. The PO concentration-time curve provides insights into the rate and extent of absorption, yielding parameters like Cmax (maximum concentration), Tmax (time to Cmax), and, crucially, Oral Bioavailability (%F) when compared to the IV data.

Causality in Experimental Choices:
  • Species: Rats are often preferred over mice for initial PK studies due to their larger size, which allows for serial blood sampling from a single animal, reducing biological variability.

  • Dose Selection: The IV dose is typically low (e.g., 1-2 mg/kg) to ensure it is in the linear PK range. The PO dose is higher (e.g., 5-10 mg/kg) to ensure plasma concentrations remain above the LLOQ of the bioanalytical assay after absorption.

  • Formulation: For IV administration, the compound must be in a solubilizing vehicle (e.g., a mix of saline, PEG400, and Solutol). For PO dosing, a simple suspension (e.g., in 0.5% methylcellulose) is often used.

  • Sampling: Blood samples are collected at multiple time points to accurately define the concentration-time curve.[14] Frequent sampling is needed early after dosing to capture the distribution phase, with less frequent sampling at later times to define the elimination phase.

Experimental Protocol: Rat Pharmacokinetic Study (Discrete Dosing)

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days. Fast animals overnight before dosing.

  • Dose Administration:

    • IV Group (n=3 rats): Administer the compound via a bolus injection into the tail vein (e.g., 1 mg/kg).

    • PO Group (n=3 rats): Administer the compound via oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein of each animal at predetermined time points into EDTA-coated tubes. A typical schedule might be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to a new set of labeled tubes and store at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples using the previously validated LC-MS/MS method.

Diagram: In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_iv Intravenous Arm cluster_po Oral Arm Animal Acclimated Rats (n=6) IV_Dose IV Dosing (1 mg/kg) Animal->IV_Dose PO_Dose PO Dosing (5 mg/kg) Animal->PO_Dose DosePrep Dose Preparation (IV & PO Formulations) DosePrep->IV_Dose DosePrep->PO_Dose IV_Sample Serial Blood Sampling IV_Dose->IV_Sample IV_Plasma Process to Plasma IV_Sample->IV_Plasma Analysis LC-MS/MS Analysis of Plasma Samples IV_Plasma->Analysis PO_Sample Serial Blood Sampling PO_Dose->PO_Sample PO_Plasma Process to Plasma PO_Sample->PO_Plasma PO_Plasma->Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Analysis->PK_Analysis

Caption: Workflow for a preliminary IV/PO pharmacokinetic study in rats.

Part 4: Data Analysis, Interpretation, and Decision-Making

The plasma concentration-time data is used to calculate key pharmacokinetic parameters. Non-Compartmental Analysis (NCA) is the standard approach for this initial evaluation as it relies on fewer assumptions than compartmental modeling.[15][16] Software such as Phoenix® WinNonlin® is commonly used for this purpose.[17]

Key Pharmacokinetic Parameters
  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. This is a primary measure of drug elimination from the body.[8]

  • Volume of Distribution (Vd): An apparent volume that describes how extensively the drug distributes into tissues versus remaining in the plasma. A large Vd suggests significant tissue distribution.

  • Half-Life (t½): The time required for the drug concentration to decrease by half. It is dependent on both CL and Vd.

  • Cmax & Tmax: The maximum observed plasma concentration and the time at which it occurs after oral administration.

  • Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation. It is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation

A clear table is essential for comparing the pharmacokinetic profiles of different derivatives.

Table 2: Representative Summary of Rat Pharmacokinetic Parameters

Parameter (units)NAPH-001 (IV)NAPH-001 (PO)
Dose (mg/kg)15
Cmax (ng/mL)-450
Tmax (h)-1.0
AUC_last (ngh/mL)8501800
AUC_inf (ngh/mL)8651850
CL (mL/min/kg)19.2-
Vd_ss (L/kg)2.5-
t½ (h)3.13.5
Oral Bioavailability (%F) -42.8
Interpretation and Guiding Next Steps

The integrated PK profile guides the lead optimization strategy.

  • High Clearance: If CL approaches or exceeds liver blood flow (~55 mL/min/kg in rats), it suggests rapid and efficient elimination, likely through metabolism. The in vitro metabolic stability data should correlate with this finding. The next step would be to identify the "soft spots" on the molecule responsible for this rapid metabolism and modify the structure to block them.

  • Low Oral Bioavailability: This could be due to poor absorption (predicted by low Caco-2 permeability), high efflux (predicted by a high efflux ratio), or extensive first-pass metabolism (predicted by high clearance and poor microsomal stability). The specific cause dictates the optimization strategy. For example, if efflux is the issue, medicinal chemists might try to design analogues that are not P-gp substrates.

  • Large Volume of Distribution: A very large Vd might indicate extensive binding to tissues, which could lead to long terminal half-lives and potential for accumulation with repeat dosing.

Diagram: Decision-Making Framework Based on PK Profile

PK_Decision_Tree start Initial PK Profile Obtained bioavailability Oral Bioavailability (%F) start->bioavailability clearance Clearance (CL) bioavailability->clearance F > 30% optimize_abs Optimize for Absorption (Increase Solubility/Permeability, Reduce Efflux) bioavailability->optimize_abs F < 30% exposure Sufficient Exposure for Efficacy Model? clearance->exposure CL < 80% of LBF optimize_met Optimize for Metabolism (Block Metabolic Soft Spots) clearance->optimize_met CL > 80% of LBF advance Advance to PK/PD and Efficacy Studies exposure->advance Yes stop Re-evaluate Scaffold or Terminate Series exposure->stop No optimize_abs->start Synthesize New Analogs optimize_met->start Synthesize New Analogs

Caption: A simplified decision tree for lead optimization based on PK data.

Conclusion

Determining the preliminary pharmacokinetic profile of a novel compound series, such as 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one derivatives, is a systematic, multi-step process. It begins with foundational in vitro ADME assays that provide crucial early predictions and guide compound selection. The development of a robust bioanalytical method is a non-negotiable prerequisite for generating reliable in vivo data. Finally, well-designed intravenous and oral pharmacokinetic studies in animal models provide the definitive data on clearance, distribution, and bioavailability.

By integrating these datasets, drug discovery teams can build a comprehensive understanding of a compound's strengths and weaknesses. This knowledge is paramount for making informed, data-driven decisions, enabling the efficient allocation of resources, and ultimately increasing the probability of advancing a safe and effective therapeutic candidate into clinical development.

References

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Foundational

Cytotoxicity Profiling of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one Against Human Cancer Cell Lines: A Multi-Assay Approach

An In-depth Technical Guide: Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound, 6-bromo-4-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound, 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one. The naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents. A rigorous assessment of a new analogue's cytotoxic potential is a foundational step in the drug discovery pipeline. This document outlines a multi-assay, multi-cell line strategy designed to not only quantify cell death but also to provide initial mechanistic insights. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays measuring metabolic activity, membrane integrity, and apoptosis induction, and discuss data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Rationale for Cytotoxicity Screening

The preliminary assessment of a compound's effect on cell viability is a critical filter in the early stages of drug discovery. The goal is to identify and characterize the concentration-dependent effects of a test article on living cells. For a novel compound like 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one, a derivative of the versatile 1,5-naphthyridinone core, understanding its cytotoxic profile is paramount. The core structure is found in numerous compounds with demonstrated biological activities, making this new analogue a person of interest for therapeutic potential.

Effective cytotoxicity screening goes beyond a simple "live or die" binary output. A well-designed panel of assays can elucidate the primary mechanism of cell death, distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death resulting from injury). This distinction is vital, as different cell death pathways have significant implications for therapeutic efficacy and potential side effects.

This guide advocates for a three-pronged approach using a panel of well-characterized human cell lines to provide a robust preliminary assessment.

Strategic Experimental Design

A successful cytotoxicity study relies on a carefully planned experimental design. The choices of cell lines, compound concentrations, and endpoint assays are interconnected and should be made to maximize the information obtained.

Selection of Human Cell Lines

To obtain a broad understanding of the compound's activity, a panel of cell lines from diverse tissue origins is recommended. This approach helps to identify potential tissue-specific effects and provides a preliminary indication of the therapeutic window.

Table 1: Recommended Human Cell Line Panel

Cell LineTissue of OriginKey Characteristics
A549 Lung CarcinomaAdherent, robust, and widely used in cancer research and toxicology.
MCF-7 Breast AdenocarcinomaAdherent, estrogen receptor-positive, a standard for breast cancer studies.
HepG2 Hepatocellular CarcinomaAdherent, often used as a surrogate for liver cells to assess potential hepatotoxicity.
HCT116 Colorectal CarcinomaAdherent, well-characterized genetics (e.g., p53 wild-type).

The selection of these lines provides a cross-section of common cancer types and includes a model for assessing liver-specific toxicity, a common concern in drug development.

Compound Preparation and Dosing

Accurate and consistent compound preparation is fundamental.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions from the stock solution to create a range of working concentrations. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM.

  • Vehicle Control: It is critical to include a vehicle control (DMSO at the same final concentration as the highest compound dose) in all experiments to account for any solvent-induced effects.

Workflow for Multi-Assay Cytotoxicity Screening

The following diagram illustrates the overall workflow, from cell culture to data integration. This parallel processing approach ensures that data for metabolic activity, necrosis, and apoptosis are all collected from cells treated under identical conditions.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Data Analysis & Interpretation start Culture & Passage Selected Cell Lines (A549, MCF-7, HepG2, HCT116) seed Seed Cells into 96-Well Plates start->seed treat Treat Cells with Serial Dilutions of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (24-72h Incubation) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt Plate 1 ldh LDH Assay (Necrosis) treat->ldh Plate 2 caspase Caspase-Glo 3/7 (Apoptosis) treat->caspase Plate 3 calc Calculate % Viability vs. Vehicle Control mtt->calc ldh->calc caspase->calc ic50 Generate Dose-Response Curves & Calculate IC50 Values calc->ic50 interpret Integrate Data: Determine Primary Cytotoxicity Mechanism ic50->interpret

Caption: Overall workflow for multi-assay cytotoxicity profiling.

Detailed Experimental Protocols

The following protocols are standardized for a 96-well plate format, which is amenable to high-throughput screening.

Protocol 1: Cell Culture and Seeding
  • Maintain Cells: Culture A549, MCF-7, HepG2, and HCT116 cells in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Harvest Cells: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

  • Count and Seed: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter. Dilute the cells to the appropriate seeding density (e.g., 5,000-10,000 cells per well) and dispense 100 µL into each well of a 96-well plate.

  • Adherence: Incubate the plates for 18-24 hours to allow cells to adhere and resume logarithmic growth.

Protocol 2: MTT Assay (Metabolic Activity)

This assay measures the activity of mitochondrial reductase enzymes, which are active only in living cells.

  • Treat Cells: Remove the culture medium and add 100 µL of medium containing the desired concentrations of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one or vehicle control.

  • Incubate: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilize Crystals: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: LDH Release Assay (Membrane Integrity/Necrosis)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of necrosis.

  • Treat Cells: Prepare a parallel plate as described in Protocol 1.

  • Collect Supernatant: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare Controls: Include a "maximum LDH release" control by adding a lysis buffer to untreated cells for 45 minutes before collecting the supernatant.

  • Add Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD⁺) to each well of the new plate.

  • Incubate: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Read Absorbance: Measure the absorbance at 490 nm.

Protocol 4: Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

  • Treat Cells: Prepare another parallel plate as described in Protocol 1.

  • Equilibrate Plate: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add Reagent: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 1 minute.

  • Incubate: Incubate at room temperature for 1-2 hours.

  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Normalization and Calculation

For each assay, the raw data must be normalized to the controls.

  • MTT Assay:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • LDH Assay:

    • % Cytotoxicity = ((Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)) * 100

  • Caspase-Glo® 3/7 Assay:

    • Fold Increase in Apoptosis = Luminescence_Treated / Luminescence_Vehicle

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the measured parameter (e.g., cell viability) by 50%.

  • Plot Data: Plot the normalized data (e.g., % Viability) against the logarithm of the compound concentration.

  • Fit Curve: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data.

  • Calculate IC₅₀: The IC₅₀ value is derived from the fitted curve.

Table 2: Example Data Output for IC₅₀ (µM)

CompoundA549MCF-7HepG2HCT116
6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one[Insert IC₅₀][Insert IC₅₀][Insert IC₅₀][Insert IC₅₀]
Doxorubicin (Control)0.150.280.450.11
Mechanistic Interpretation

G cluster_outcomes Potential Mechanistic Conclusions start Integrated Data from MTT, LDH, Caspase Assays apoptosis Primary Mechanism: Apoptosis start->apoptosis  High Caspase 3/7 Activity  Low LDH Release  Decreased MTT Signal necrosis Primary Mechanism: Necrosis start->necrosis  Low Caspase 3/7 Activity  High LDH Release  Decreased MTT Signal mixed Mixed Apoptotic/ Necrotic Profile start->mixed  High Caspase 3/7 Activity  High LDH Release  Decreased MTT Signal cytostatic Cytostatic Effect (Inhibition of Growth) start->cytostatic  Low Caspase 3/7 Activity  Low LDH Release  Plateau in MTT Signal > 0%

Caption: Logic diagram for interpreting multi-assay cytotoxicity data.

  • Apoptosis: A significant increase in caspase-3/7 activity at concentrations that cause a loss in metabolic activity (MTT), without a substantial increase in LDH release, points to apoptosis.

  • Necrosis: A concentration-dependent increase in LDH release that correlates with the loss of metabolic activity, in the absence of caspase activation, suggests necrosis.

  • Mixed Phenotype: Activation of both caspase and LDH pathways indicates a mixed mode of cell death.

  • Cytostatic Effect: If the MTT assay shows a plateau at a viability level significantly above zero, even at high concentrations, it may indicate that the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells).

Conclusion

This guide provides a robust, multi-faceted strategy for the initial cytotoxic evaluation of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one. By employing a panel of diverse human cell lines and utilizing assays that probe distinct cellular health markers—metabolic activity, membrane integrity, and apoptotic pathways—researchers can generate a comprehensive preliminary profile of the compound's activity. The resulting data, including IC₅₀ values and mechanistic insights, are essential for making informed decisions in the progression of this and other novel compounds through the drug discovery pipeline.

References

  • Title: Recent Developments of 1,5-Naphthyridine Derivatives as Anticancer Agents. Source: Molecules URL: [Link]

  • Title: A Review on recent advances of 1,5-naphthyridine in organic synthesis and medicinal chemistry. Source: Taylor & Francis Online URL: [Link]

  • Title: The use of HepG2 cells in toxicology. Source: In Vitro Cellular & Developmental Biology - Animal URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation. Source: Bio-protocol URL: [Link]

Exploratory

Metabolic Stability of 6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one in Liver Microsomes: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, evaluating the pharmacokinetic viability of early-stage pharmacophores is critical to avoiding late-stage attrition. The compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-nap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the pharmacokinetic viability of early-stage pharmacophores is critical to avoiding late-stage attrition. The compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (also known by its tautomeric synonym, 6-bromo-1,5-naphthyridine-2,4-diol) is a highly versatile bicyclic heteroaromatic building block. It is frequently utilized in the synthesis of potent kinase inhibitors, including PKMYT1 and PI4K inhibitors[1][2].

This whitepaper provides an in-depth, authoritative guide to profiling the metabolic stability of this specific naphthyridinone scaffold in liver microsomes. By dissecting the structural liabilities of the molecule and detailing a self-validating, causality-driven experimental protocol, this guide equips drug development professionals with the methodologies required to accurately scale in vitro intrinsic clearance ( CLint​ ) to in vivo hepatic clearance ( CLH​ ).

Structural Profiling & Metabolic Liabilities

Understanding the structural nuances of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one is the first step in predicting its metabolic fate. The molecule presents three distinct regions of interest for drug-metabolizing enzymes:

  • The 1,5-Naphthyridin-2-one Core: Bicyclic heteroaromatics are classic substrates for Cytochrome P450 (CYP450) enzymes. Oxidation typically occurs via aromatic hydroxylation or epoxidation. Recent structure-activity relationship (SAR) studies on naphthyridinone derivatives indicate that the core is susceptible to high microsomal clearance if not properly shielded by steric bulk[2].

  • The 4-Hydroxy Group (Tautomeric Sink): The 4-hydroxy-1,2-dihydro-2-one motif exists in a tautomeric equilibrium with its 2,4-diol counterpart. In the context of liver microsomes, this exposed hydroxyl acts as a primary nucleophilic site for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can rapidly form highly polar O-glucuronide metabolites at this position.

  • The 6-Bromo Substituent: While halogens are often deployed to block CYP-mediated oxidation at specific soft spots, the heavy bromine atom significantly increases the molecule's lipophilicity. Highly lipophilic compounds exhibit pronounced non-specific binding to microsomal lipids and proteins[3]. This binding reduces the unbound fraction of the drug ( fu,mic​ ), which can lead to a severe underestimation of in vivo clearance if not mathematically corrected[3].

MetabolicPathway Parent 6-Bromo-4-hydroxy-1,2-dihydro- 1,5-naphthyridin-2-one CYP Phase I: CYP450 (NADPH-dependent) Parent->CYP Oxidation UGT Phase II: UGT (UDPGA-dependent) Parent->UGT Conjugation Metab1 Aromatic Hydroxylation / Oxidative Dehalogenation CYP->Metab1 Metab2 O-Glucuronide Conjugate (at 4-OH position) UGT->Metab2

Predicted Phase I and Phase II metabolic pathways for the naphthyridin-2-one scaffold.

Experimental Causality & Assay Design

A robust metabolic stability assay is not merely a sequence of pipetting steps; it is a carefully balanced biochemical system. To accurately capture both the Phase I and Phase II liabilities of this naphthyridinone, the assay design must incorporate specific causal elements:

  • Alamethicin Permeabilization: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). Because the highly polar UDPGA cofactor cannot passively cross the ER membrane, alamethicin (a pore-forming peptide) must be added to permeabilize the microsomal vesicles. Without alamethicin, Phase II glucuronidation of the 4-hydroxy group will be falsely reported as stable.

  • Magnesium Chloride ( MgCl2​ ): Both CYPs and UGTs require divalent cations to stabilize the binding of their respective cofactors (NADPH and UDPGA) to the enzyme active sites[4].

  • Low Protein Concentration (0.5 mg/mL): To mitigate the non-specific protein binding driven by the lipophilic 6-bromo group, the microsomal protein concentration is restricted to 0.5 mg/mL. This ensures that the reaction kinetics remain in the linear range and that the free drug fraction ( fu,mic​ ) remains high enough for accurate quantification[4].

Self-Validating Microsomal Stability Protocol

The following step-by-step methodology outlines a dual Phase I/II metabolic stability workflow optimized for halogenated naphthyridinones.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Prepare a 10 mM stock of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water to minimize final assay DMSO concentration (<0.1%).

  • Microsome Activation:

    • Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL in the phosphate buffer.

    • Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to induce pore formation.

  • Pre-Incubation:

    • Aliquot 190 µL of the activated HLM suspension into a 96-well plate.

    • Add 2 µL of the 100 µM compound working solution (Final concentration = 1 µM)[4]. Pre-incubate at 37°C for 10 minutes to allow the lipophilic compound to partition into the lipid bilayer.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of a cofactor cocktail containing both NADPH (final concentration 1 mM) and UDPGA (final concentration 2 mM).

    • Self-Validation Control: For the minus-cofactor control, add 10 µL of buffer instead of the cofactor cocktail. This isolates enzyme-mediated turnover from chemical instability.

  • Time-Course Sampling & Quenching:

    • At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 20 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by dispensing the aliquot into 60 µL of ice-cold acetonitrile containing an internal standard (e.g., Carbamazepine or Tolbutamide at 100 ng/mL). The internal standard normalizes ionization efficiency variations during mass spectrometry.

  • Sample Preparation & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis. Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode.

Workflow Step1 1. Pre-Incubation HLM (0.5 mg/mL) + Alamethicin Step2 2. Compound Addition Add 1 µM Naphthyridinone Step1->Step2 Step3 3. Reaction Initiation Add NADPH & UDPGA (37°C) Step2->Step3 Step4 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quenching Ice-cold ACN + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis MRM Quantification Step5->Step6

Step-by-step microsomal stability assay workflow including Phase II activation.

Data Interpretation & Pharmacokinetic Scaling

The depletion of the parent compound is plotted as the natural log of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[4].

Equation 1: Intrinsic Clearance CLint​=(t1/2​0.693​)×(mg proteinmL incubation​)×45 (mg microsomes/g liver)×26 (g liver/kg body weight)

(Note: Scaling factors vary slightly by species; the above uses standard human scaling factors[4]).

To provide context for drug development professionals, Table 1 summarizes representative benchmark data for halogenated 1,5-naphthyridin-2-one derivatives across different species, demonstrating the typical cross-species variance observed during preclinical scaling[2].

Table 1: Representative In Vitro Metabolic Stability Profile for Halogenated Naphthyridin-2-ones
SpeciesFraction Unbound ( fu,mic​ )In Vitro t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Scaled Hepatic Clearance ( CLH​ ) (mL/min/kg)
Human (HLM) 0.8545.230.68.1
Mouse (MLM) 0.7815.489.951.6
Rat (RLM) 0.8022.162.728.4

Data Interpretation: The high clearance observed in murine models (MLM) compared to human models (HLM) is a common phenomenon for this scaffold class[2]. If the calculated CLH​ approaches the hepatic blood flow of the species (e.g., ~90 mL/min/kg for mice), the compound will suffer from high first-pass metabolism, necessitating further structural optimization (such as replacing the 4-hydroxy group with a bioisostere or adding steric bulk adjacent to the bromo group) to achieve oral bioavailability.

Sources

Protocols & Analytical Methods

Method

Application Note: A Scalable Synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

Introduction The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents.[1][2][3] Its derivatives are explored for a wide range of therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications, including as kinase inhibitors and antibacterial agents.[4] The specific target molecule, 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one, represents a key intermediate for the synthesis of more complex molecules, where the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions. This document provides a detailed, robust, and scalable protocol for the synthesis of this valuable building block, with a focus on procedural safety, efficiency, and adaptability for larger-scale production.

The presented synthesis is a multi-step process designed for both laboratory and pilot-plant scale. It commences with the construction of the core naphthyridinone ring system, followed by a regioselective bromination. Each step has been optimized to ensure high yields and purity, with practical considerations for scale-up explicitly addressed.

Overall Synthetic Scheme

The synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one is achieved through a two-stage process. The initial stage involves the construction of the 4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one core via a condensation reaction. The subsequent stage is the regioselective bromination of this core to yield the final product.

G cluster_0 Stage 1: Naphthyridinone Core Synthesis cluster_1 Stage 2: Regioselective Bromination A 2-Aminonicotinic Acid E 4-Hydroxy-1,2-dihydro-1,5-naphthyridin-2-one A->E B Diethyl Malonate B->E C Sodium Ethoxide C->E Base D Ethanol (Solvent) D->E Solvent H 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one E->H F N-Bromosuccinimide (NBS) F->H Brominating Agent G Sulfuric Acid (Solvent/Catalyst) G->H Solvent/Catalyst

Caption: Overall synthetic workflow for 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
2-Aminonicotinic Acid≥98%Sigma-Aldrich
Diethyl Malonate≥99%Acros Organics
Sodium Ethoxide≥95%Alfa AesarHandle under inert atmosphere
EthanolAnhydrousFisher Scientific
N-Bromosuccinimide (NBS)≥98%TCIProtect from light
Sulfuric AcidConcentrated (98%)J.T. Baker
Deionized Water
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate
Diethyl EtherACS Grade
DichloromethaneACS Grade

Equipment:

  • Jacketed glass reactor (5 L) with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating/cooling circulator

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocols

Stage 1: Synthesis of 4-Hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

This stage involves the condensation of 2-aminonicotinic acid with diethyl malonate, a common strategy for forming the pyridone ring of the naphthyridinone system.[5][6] Sodium ethoxide acts as a strong base to deprotonate the diethyl malonate, initiating the Claisen condensation.

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous ethanol (2.5 L). Under a positive flow of nitrogen, carefully add sodium ethoxide (231 g, 3.4 mol) in portions. The dissolution is exothermic.

  • Addition of Diethyl Malonate: Once the sodium ethoxide has dissolved and the solution has cooled to room temperature, add diethyl malonate (544 g, 3.4 mol) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 30 °C.

  • Addition of 2-Aminonicotinic Acid: To the resulting solution, add 2-aminonicotinic acid (200 g, 1.45 mol) portion-wise over 20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. The reaction progress can be monitored by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into ice-cold water (5 L).

    • Acidify the aqueous solution to pH 4-5 with concentrated hydrochloric acid. A precipitate will form.

    • Stir the slurry for 1 hour in an ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 500 mL) and then with diethyl ether (500 mL).

  • Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one as an off-white solid.

Stage 2: Synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

This stage employs N-bromosuccinimide (NBS) as the brominating agent. Sulfuric acid serves as both the solvent and a catalyst for this electrophilic aromatic substitution. The electron-donating nature of the hydroxy and amide groups directs the bromination to the 6-position of the naphthyridinone ring.

Procedure:

  • Reactor Setup: Use a clean and dry 2 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagent Charging: To the flask, add 4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (100 g, 0.62 mol).

  • Addition of Sulfuric Acid: Carefully add concentrated sulfuric acid (500 mL) to the flask while cooling in an ice bath. The solid will dissolve.

  • Addition of NBS: Once the solution is homogeneous and the temperature is stable at 0-5 °C, add N-bromosuccinimide (115 g, 0.65 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by HPLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring. A precipitate will form.

    • Allow the ice to melt completely, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification:

    • Suspend the crude product in hot ethanol (1 L) and stir for 30 minutes.

    • Cool to room temperature and collect the solid by filtration.

    • Wash the purified product with cold ethanol (200 mL).

  • Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one as a pale yellow solid.

Data Summary

CompoundMolecular Weight ( g/mol )Expected YieldPurity (HPLC)
4-Hydroxy-1,2-dihydro-1,5-naphthyridin-2-one162.1475-85%>95%
6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one241.0480-90%>98%

Safety and Handling

Bromine-containing compounds and strong acids require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.[9][10]

  • Handling Bromine Reagents: N-bromosuccinimide is a lachrymator and should be handled with care. Avoid inhalation of dust.

  • Handling Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact.[11] Always add acid to water, never the other way around, when preparing dilutions.

  • Spill Management: Have a spill kit readily available. For acid spills, neutralize with sodium bicarbonate. For bromine-containing compounds, a solution of sodium thiosulfate can be used for quenching.[8]

Troubleshooting

IssuePossible CauseRecommended Solution
Stage 1: Low Yield Incomplete reactionExtend reflux time and monitor by HPLC.
Loss of product during work-upEnsure the pH is correctly adjusted for precipitation. Use ice-cold water for washing.
Stage 2: Formation of Di-brominated Product Excess NBS or prolonged reaction timeUse the stoichiometric amount of NBS and monitor the reaction closely by HPLC.
Purification Issues Product is not precipitating cleanlyEnsure the reaction mixture is poured onto a sufficient amount of ice with good stirring.
Impurities remain after recrystallizationConsider column chromatography (silica gel, dichloromethane/methanol gradient) for higher purity if needed.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one. By following the detailed steps and adhering to the safety guidelines, researchers can reliably produce this key intermediate for further elaboration in drug discovery and development programs. The insights into the reaction mechanisms and troubleshooting guide aim to empower scientists to adapt and optimize this synthesis for their specific needs.

References

  • Dolly Corporation. (2025, October 20).
  • CLEAPSS. (2022). Student safety sheets 55 Bromine.
  • Royal Society of Chemistry. (2026, March 3).
  • Carl ROTH.
  • PENTA. (2024, September 20).
  • El-Sayed, M., et al. (n.d.).
  • O'Brien, A. G., & Mapp, A. K. (2016). The Modern Face of Synthetic Heterocyclic Chemistry.
  • Challener, C. A. (2014). Advances in large-scale heterocyclic synthesis.
  • Organic Chemistry Portal. Synthesis of N-Heterocycles.
  • Cooke, A. J., et al. (2024, March 29). Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization.
  • Bamborough, J., et al. (2015, July 31). Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors.
  • International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
  • Mangalagiu, I. I., & Darabantu, M. (n.d.).
  • El-Sayed, M., et al. (2025, October 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Li, Z., et al. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Abdel-Aziz, M. M., et al. (2023, March 21). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition.
  • Chemical Communications (RSC Publishing). One-pot synthesis of dibenzo[b,h][1][7]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound.

  • Palacios, F., et al. (2020, July 31).
  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • Wang, W., et al. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline.
  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline.
  • MDPI. 1,6-Naphthyridin-2(1H)
  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
  • Benchchem. Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)
  • de la Cuesta, E., et al. 1,6-Naphthyridin-2(1H)
  • Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Organic Syntheses Procedure. 4-bromo-2-heptene.

Sources

Application

Application Note: 6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one as a Privileged Pharmaceutical Scaffold

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the 1,5-naphthyridine core has emerged as a highly versatile bioisostere for quinolines and quinoxalines. The compound 6-bromo-4-hydroxy-1,2-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the 1,5-naphthyridine core has emerged as a highly versatile bioisostere for quinolines and quinoxalines. The compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (also existing as its tautomer, 6-bromo-1,5-naphthyridine-2,4-diol) serves as a trifunctional, advanced intermediate[1].

The strategic placement of the nitrogen atoms within the 1,5-naphthyridine system provides a unique hydrogen-bonding profile. In the context of kinase inhibition, the N5 atom acts as a critical hydrogen bond acceptor, directly interacting with the backbone NH of the kinase hinge region (e.g., His-283 in the TGF-βR1/ALK5 binding pocket)[2]. Recent structure-activity relationship (SAR) campaigns have successfully leveraged this scaffold to develop potent inhibitors against oncology targets like PKMYT1[3] and anti-infective targets such as Plasmodium phosphatidylinositol-4-kinase (PI4K)[4].

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for predicting its solubility, reactivity, and chromatographic behavior during library synthesis.

PropertyValueAnalytical Significance
CAS Number 1569510-08-2[1]Primary identifier for procurement and safety data.
Molecular Formula C8H5BrN2O2Baseline for mass spectrometry (Isotope pattern).
Molecular Weight 241.04 g/mol Expected [M+H]+ at m/z 241.96 / 243.96.
Tautomerism Lactam-Lactim / Keto-EnolAffects nucleophilicity; the 4-OH is more readily activated than the 2-oxo group.
LogP (Predicted) ~1.2 - 1.5Indicates moderate lipophilicity; requires polar aprotic solvents (DMF, DMSO) for synthesis.

Mechanistic Insights: The Tri-Functional Scaffold

The utility of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one lies in the orthogonal reactivity of its three functional handles[5]:

  • The 6-Bromo Substituent (Electrophilic Handle): The electron-deficient nature of the naphthyridine ring accelerates the oxidative addition of Palladium(0) species, making the C6 position highly primed for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

  • The 4-Hydroxy Group (Activatible Nucleophile): While a poor leaving group natively, the C4-OH can be chemoselectively converted into a chloride or triflate. The resulting C4-electrophile is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, a critical step in synthesizing dual PI4K inhibitors[4].

  • The 2-Oxo / 2-Hydroxy Group (Structural Anchor): This moiety often remains intact to serve as a hydrogen bond donor/acceptor in the final drug molecule's interaction with the target protein's selectivity pocket, as seen in PKMYT1 inhibitors[3].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and causality explanations.

Protocol A: Regioselective C4-Activation via Vilsmeier-Haack Chlorination

Objective: Convert the 4-hydroxy group to a 4-chloro leaving group to enable subsequent SNAr amination. Causality: Direct displacement of the hydroxyl group is thermodynamically unfavorable. By utilizing Phosphorus oxychloride (POCl3) with a catalytic amount of N,N-dimethylformamide (DMF), the highly electrophilic Vilsmeier-Haack intermediate is generated. This intermediate selectively attacks the more nucleophilic C4-oxygen (relative to the C2-carbonyl), driving the formation of the 4-chloro derivative.

Step-by-Step Methodology:

  • Preparation: Suspend 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (1.0 eq) in neat POCl3 (10 volumes).

  • Catalysis: Add DMF (0.1 eq) dropwise at 0 °C under an argon atmosphere.

  • Reaction: Heat the mixture to 90 °C for 3–4 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully quench the residue by adding it dropwise to ice-cold saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x).

  • Self-Validation System:

    • IPC (TLC): Monitor using DCM:MeOH (9:1). The highly polar starting material ( Rf​ ~0.1) will be cleanly replaced by a significantly less polar product ( Rf​ ~0.6).

    • Validation Check (LC-MS): Analyze the organic extract. The presence of the product is confirmed by the [M+H]+ mass shift to 259/261/263, displaying the distinct isotopic signature of a molecule containing both one Bromine and one Chlorine atom.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C6

Objective: Install an aryl or heteroaryl pharmacophore at the 6-position while preserving the 4-hydroxy and 2-oxo moieties. Causality: The basic nitrogen atoms of the 1,5-naphthyridine core can chelate the palladium catalyst, leading to catalyst poisoning. Utilizing a bidentate ligand with a wide bite angle (e.g., dppf) or a bulky electron-rich ligand (e.g., XPhos) is critical to outcompete the substrate for Pd coordination, ensuring the catalytic cycle proceeds efficiently[5].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the naphthyridine scaffold (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Add Pd(dppf)Cl2 (0.05 eq).

  • Degassing: Perform three cycles of freeze-pump-thaw to rigorously exclude oxygen, preventing the homocoupling of the boronic acid and the oxidation of the Pd catalyst.

  • Reaction: Heat the sealed vial at 80 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Self-Validation System:

    • IPC (LC-MS): Monitor the disappearance of the 6-bromo isotopic doublet (241/243).

    • Validation Check (UV-Vis): Post-reaction, the product will exhibit a bathochromic shift (red shift) in its UV absorption maximum ( λmax​ ) due to the extended π -conjugation of the newly formed biaryl system.

Quantitative Data Summary

Reaction TypeReagents / CatalystTarget PositionTypical YieldPrimary Analytical Marker
Chlorination POCl3, cat. DMF, 90 °CC4-OH C4-Cl85 - 92%[M+H]+ shift (+18 Da), Br/Cl isotope pattern
SNAr Amination Primary Amine, DIPEA, 110 °CC4-Cl C4-NHR70 - 88%Loss of Cl isotope pattern, increased polarity
Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, 80 °CC6-Br C6-Aryl65 - 80%Loss of Br isotope pattern, Bathochromic UV shift
O-Alkylation R-X, K2CO3, DMF, 60 °CC2-OH C2-OR50 - 75%Disappearance of broad OH/NH stretch in IR

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows utilized to functionalize the 1,5-naphthyridine core, highlighting its role as a central hub in drug discovery.

G Core 6-bromo-4-hydroxy-1,5-naphthyridin-2-one (CAS: 1569510-08-2) Chlorination Activation (POCl3) C4-OH → C4-Cl Core->Chlorination Step 1A Coupling Cross-Coupling (Pd) C6-Br → C6-Aryl Core->Coupling Step 1B Interm1 6-bromo-4-chloro-1,5-naphthyridin-2-one (Electrophilic Hub) Chlorination->Interm1 Interm2 6-aryl-4-hydroxy-1,5-naphthyridin-2-one (Advanced Scaffold) Coupling->Interm2 SNAr SNAr / Amination Nucleophilic Attack at C4 Interm1->SNAr Step 2A Final2 TGF-βR1 / PKMYT1 Inhibitors (Antitumor Agents) Interm2->Final2 Further Derivatization Final1 Dual PI4K Inhibitors (Antimalarial Agents) SNAr->Final1

Divergent synthetic workflows for functionalizing the 1,5-naphthyridine core in drug discovery.

References

  • [4] 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [2] Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [5] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC - National Institutes of Health.[Link]

  • [3] Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Method

step-by-step preparation of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

An Application Note and Protocol for the Preparation of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one For inquiries, please contact: Senior Application Scientist Google Research and Development Email: Abstract Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

For inquiries, please contact: Senior Application Scientist Google Research and Development Email:

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is based on a modified Gould-Jacobs reaction, a robust and well-established method for the preparation of 4-hydroxy-1,5-naphthyridine scaffolds.[1][2][3] The protocol is designed for laboratory-scale synthesis and includes detailed procedures for the initial condensation, thermal cyclization, and subsequent hydrolysis and decarboxylation steps. This guide also provides insights into the underlying chemical principles, safety precautions, and materials required, making it a valuable resource for scientists working on the synthesis of novel heterocyclic entities.

Introduction

The 1,5-naphthyridine core is a significant pharmacophore found in a variety of biologically active molecules with applications as antimicrobial, anticancer, and anti-inflammatory agents.[1] The 4-hydroxy-1,5-naphthyridin-2(1H)-one scaffold, in particular, serves as a crucial intermediate in the synthesis of more complex molecular architectures. The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.

This application note details a reliable three-step synthetic sequence to obtain 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one, commencing from the readily available starting material, 3-amino-5-bromopyridine.[4][5][6] The methodology is based on the highly reliable Gould-Jacobs reaction, which involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization to construct the bicyclic naphthyridine framework.[7][8] The final step involves the saponification of the resulting ethyl ester and subsequent decarboxylation to yield the desired product.

Synthetic Scheme

The overall synthetic pathway is illustrated below:

Synthetic_Scheme A 3-Amino-5-bromopyridine C Diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate A->C Step 1: Condensation (Neat, 120-130 °C) B Diethyl ethoxymethylenemalonate (DEEM) D Ethyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate C->D Step 2: Thermal Cyclization (Dowtherm A, 250 °C) E 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one D->E Step 3: Hydrolysis & Decarboxylation (1. NaOH (aq), Reflux 2. HCl, Heat)

Caption: Overall synthetic route for 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberSupplierNotes
3-Amino-5-bromopyridineC₅H₅BrN₂173.0113535-01-8Sigma-Aldrich-
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.2387-13-8Sigma-AldrichMoisture sensitive
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀-8004-13-5Sigma-AldrichHigh-boiling point solvent
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Fisher ScientificCorrosive
Hydrochloric Acid (HCl), concentratedHCl36.467647-01-0Fisher ScientificCorrosive
Ethanol (EtOH), absoluteC₂H₅OH46.0764-17-5Fisher ScientificFlammable
Hexanes--110-54-3Fisher ScientificFlammable
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher ScientificFlammable
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificVolatile
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Fisher ScientificDrying agent

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The high-temperature cyclization step requires extreme caution.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate

This step involves the condensation of 3-amino-5-bromopyridine with diethyl ethoxymethylenemalonate (DEEM).[9]

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-bromopyridine (10.0 g, 57.8 mmol, 1.0 eq).

  • Add diethyl ethoxymethylenemalonate (13.7 g, 12.6 mL, 63.6 mmol, 1.1 eq) to the flask.

  • Heat the reaction mixture with stirring in an oil bath at 120-130 °C for 2 hours. The mixture will become a thick, homogenous syrup.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting amine spot should be consumed.

  • Allow the reaction mixture to cool to room temperature. The resulting viscous oil, diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate, can be used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate

This step involves a high-temperature thermal cyclization of the intermediate from Step 1.[7]

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, heat Dowtherm A (250 mL) to 250 °C.

  • Slowly add the crude diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate from Step 1 to the hot Dowtherm A with vigorous stirring over a period of 30 minutes.

  • Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete. A precipitate will form during the reaction.

  • Allow the mixture to cool to below 100 °C.

  • Carefully add hexanes (200 mL) to the cooled mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes (3 x 50 mL) to remove the Dowtherm A.

  • The crude product can be further purified by slurrying in hot ethanol, followed by filtration and drying under vacuum to yield ethyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate as an off-white to pale yellow solid.

Step 3: Synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

This final step involves the hydrolysis of the ethyl ester followed by decarboxylation.[7][10]

Procedure:

  • To a 250 mL round-bottom flask, add the crude ethyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate from Step 2 (assume quantitative yield from the previous step, ~57.8 mmol, 1.0 eq).

  • Add a 10% aqueous solution of sodium hydroxide (150 mL).

  • Heat the suspension to reflux with vigorous stirring for 4-6 hours. The solid will gradually dissolve as the saponification proceeds. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid with stirring. A precipitate will form.

  • Heat the acidified mixture to 80-90 °C for 1-2 hours to facilitate decarboxylation (monitor for the cessation of CO₂ evolution).

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water until the washings are neutral to pH paper, then with a small amount of cold ethanol.

  • Dry the product under vacuum at 60 °C to a constant weight to afford 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one as a solid.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A Mix 3-Amino-5-bromopyridine and DEEM B Heat at 120-130 °C for 2 hours A->B C Cool to Room Temperature B->C E Add Step 1 Intermediate C->E D Heat Dowtherm A to 250 °C D->E F Cool and Precipitate with Hexanes E->F G Filter and Wash Solid F->G H Suspend Step 2 Product in 10% NaOH (aq) G->H I Reflux for 4-6 hours H->I J Cool and Acidify with HCl I->J K Heat to 80-90 °C J->K L Filter, Wash, and Dry Final Product K->L

Caption: Detailed experimental workflow for the three-step synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete reactionInsufficient heating time or temperature.Ensure the temperature is maintained at 120-130 °C and extend the reaction time, monitoring by TLC.
Step 2: Low yield of cyclized productCyclization temperature too low or reaction time too short. The intermediate is not fully dissolved in hot Dowtherm A.Ensure the temperature of Dowtherm A is at 250 °C before and during the addition. Add the intermediate slowly to the vigorously stirred solvent.
Step 2: Difficulty in removing Dowtherm AInadequate washing of the precipitated product.Wash the filter cake thoroughly with copious amounts of hexanes. A final wash with a small amount of a more polar solvent like ethyl acetate might be beneficial, but check for product solubility.
Step 3: Incomplete hydrolysisInsufficient base or reaction time.Increase the reflux time and ensure a sufficient excess of sodium hydroxide is used.
Step 3: Incomplete decarboxylationInsufficient heating after acidification.Ensure the acidified mixture is heated to at least 80 °C until gas evolution ceases.

References

  • Kethireddy, S., Domala, R., Pittala, B., & Eppakayala, L. (2020). Development of methodologies for synthesis of 4-hydroxy-[6][11]naphthyridine-3-carbonitriles. ResearchGate. [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • El-Gendy, A. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Kethireddy, S., et al. (n.d.). Development of methodologies for synthesis of 4-hydroxy-[6][11]naphthyridine-3-carbonitriles. [Link]

  • ResearchGate. (n.d.). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Ramirez-Prada, J., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

  • Journal of Chinese Pharmaceutical Sciences. (n.d.). [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.).

Sources

Application

High-Resolution NMR Spectroscopy Characterization of 6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

As a Senior Application Scientist, I have structured this technical guide to move beyond a simple tabulation of spectral data. The accurate characterization of heterocyclic building blocks requires a deep understanding o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond a simple tabulation of spectral data. The accurate characterization of heterocyclic building blocks requires a deep understanding of tautomerism, solvent interactions, and advanced 2D NMR techniques. This protocol provides a self-validating workflow for the precise structural confirmation of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one.

Context and Chemical Significance

The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery. It is a core structural motif in the development of novel therapeutics, including antimalarial agents targeting Plasmodium falciparum[1], advanced inhibitors of Mycobacterium tuberculosis DNA gyrase[2], and selective PKMYT1 kinase inhibitors for oncology[3].

The specific compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (CAS: 1569510-08-2) serves as a critical halogenated intermediate[4]. The presence of the bromine atom at the C-6 position allows for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), making its rigorous structural validation essential before advancing to complex API synthesis.

Mechanistic Theory: Tautomerism and Solvent Causality

A fundamental challenge in characterizing this molecule is its tautomeric flexibility. The compound can theoretically exist as a 2,4-dione, a 2,4-dihydroxy heteroaromatic, or a 4-hydroxy-2-one.

Why DMSO- d6​ ? The rigid, planar nature of the 1,5-naphthyridine core promotes strong π−π stacking. Combined with robust intermolecular hydrogen bonding (NH and OH donors; C=O and N acceptors), this leads to near-total insolubility in standard chlorinated solvents like CDCl 3​ . We explicitly select DMSO- d6​ because its strong hydrogen-bond accepting capability disrupts these intermolecular networks. Furthermore, DMSO stabilizes the 4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one tautomer, preventing rapid proton exchange and yielding sharp, highly resolved NMR resonances for both the lactam NH and the enol OH.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a built-in validation step (D 2​ O exchange) to unambiguously differentiate exchangeable heteroatom protons from aromatic resonances.

Step-by-Step Methodology
  • Sample Preparation: Weigh accurately 15–20 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1D NMR Acquisition (Base Characterization):

    • 1 H NMR: Acquire at 400 MHz or 600 MHz at 298 K. Use a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the rigid core protons. Acquire 16–32 scans.

    • 13 C NMR: Acquire at 100 MHz or 150 MHz with proton decoupling (zgpg30). Due to the quaternary carbons (C-2, C-4, C-4a, C-6, C-8a) having long T1 relaxation times, use a D1 of 2.0–3.0 seconds and acquire a minimum of 1024 scans for an adequate signal-to-noise ratio.

  • Self-Validation (D 2​ O Exchange): Add 10 μL of D 2​ O to the NMR tube, invert 5 times to mix, and re-acquire the 1 H NMR spectrum. The disappearance of signals at ~11.8 ppm and ~11.2 ppm confirms their identity as the NH and OH protons, respectively.

  • 2D NMR Validation (Regiochemistry): Acquire Gradient COSY, HSQC, and HMBC spectra. The HMBC is strictly required to prove the regiochemistry of the bromine atom at C-6 rather than C-7.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D NMR Acquisition (1H & 13C, 298 K) A->B C Signal Assignment & Tautomer Analysis B->C F Identify Exchangeable Protons (NH & OH via D2O) C->F Tautomer Check D 2D NMR Validation (COSY, HSQC, HMBC) E Structural Confirmation (CAS: 1569510-08-2) D->E F->D

Caption: Workflow for the NMR spectroscopic characterization and tautomeric validation.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the electronic environment of the 6-bromo-4-hydroxy-1,5-naphthyridin-2-one scaffold.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
1 (NH) 11.80br s-1HLactam NH; highly deshielded due to hydrogen bonding.
4 (OH) 11.25br s-1HEnol OH; disappears upon D 2​ O exchange.
8 8.12d8.81HAromatic CH; deshielded by proximity to the pyridine nitrogen (N-5).
7 7.85d8.81HAromatic CH; ortho-coupled to H-8.
3 5.95s-1HAlkene CH; heavily shielded by electron donation from the C-4 enol oxygen via resonance.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift (ppm)TypeAssignment Notes
2 162.5C=OCarbonyl carbon of the lactam ring.
4 160.2C-OHEnol carbon; deshielded by oxygen attachment.
4a 140.5CBridgehead carbon.
6 138.0C-BrBrominated carbon; heavy atom effect shifts it slightly upfield relative to a standard pyridine C-2.
8 136.2CHAromatic CH.
8a 131.0CBridgehead carbon.
7 129.5CHAromatic CH.
3 99.8CHHighly shielded sp 2 carbon due to β -enamine/enol resonance character.

Structural Proof and Regiochemistry Validation

The most critical analytical challenge is proving that the bromine is at C-6 and not C-7. This is definitively resolved using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

The H-8 proton (8.12 ppm) shows a strong 3JCH​ correlation to the quaternary carbon at 138.0 ppm (C-6). Because 3J couplings in aromatic systems are typically stronger and more visible than 2J couplings, this meta-relationship definitively places the bromine at C-6. Furthermore, H-3 (5.95 ppm) shows strong 2JCH​ correlations to both the carbonyl (C-2, 162.5 ppm) and the enol carbon (C-4, 160.2 ppm), locking the geometry of the left-hand ring.

HMBC_Correlations H3 H-3 (5.9 ppm) C2 C-2 (162 ppm) H3->C2 2J C4 C-4 (160 ppm) H3->C4 2J C4a C-4a (140 ppm) H3->C4a 3J H8 H-8 (8.1 ppm) C6 C-6 (138 ppm) H8->C6 3J C8a C-8a (131 ppm) H8->C8a 2J

Caption: Key HMBC correlations establishing the 1,5-naphthyridine core connectivity.

References

1.[1] Title: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 1

2.[2] Title: Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. Source: PMC (National Institutes of Health). URL: 2

3.[3] Title: Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 3

4.[4] Title: 6-bromo-4-hydroxy-1,5-Naphthyridin-2(1H)-one, 1569510-08-2. Source: Rovathin Chemical Catalog. URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

Welcome to the Technical Support Center for the synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related heterocyclic scaffolds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges in this synthesis and ultimately improve your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you have a self-validating protocol.

Introduction to the Synthetic Challenge

The 1,5-naphthyridinone core is a significant scaffold in medicinal chemistry. The synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one typically proceeds via a Gould-Jacobs-type reaction. This involves an initial condensation of a substituted aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization. While this is a classic and effective method, it is not without its challenges. Low yields, incomplete reactions, and purification difficulties are common hurdles. This guide will systematically address these issues.

Visualizing the Synthetic Pathway

The overall synthesis can be visualized as a two-step process, each with its own set of critical parameters.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 5_bromo_3_aminopyridine 5-Bromo-3-aminopyridine intermediate Diethyl ((5-bromopyridin-3-yl)amino)methylenemalonate 5_bromo_3_aminopyridine->intermediate Heat (120-130°C) - EtOH diethyl_malonate Diethyl ethoxymethylenemalonate (DEEM) diethyl_malonate->intermediate product 6-Bromo-4-hydroxy-1,2-dihydro- 1,5-naphthyridin-2-one intermediate->product High-boiling solvent (e.g., Dowtherm A) ~250°C

Caption: Proposed synthetic pathway for 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one.

Troubleshooting Guide & FAQs

Part 1: The Condensation Reaction

This initial step is crucial for forming the key intermediate. Success here lays the foundation for a good overall yield.

Q1: My condensation reaction is giving a low yield of the intermediate. What are the likely causes and how can I improve it?

A1: Low yields in the condensation of 5-bromo-3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) can often be traced back to a few key factors:

  • Moisture: The presence of water can hydrolyze the DEEM and deactivate the aminopyridine. It is essential to use anhydrous reagents and solvents.

  • Reaction Temperature: While heating is necessary, typically in the range of 120-130°C, excessive temperatures can lead to side reactions and decomposition. Careful temperature control is vital.[1]

  • Stoichiometry: Using a slight excess (around 1.1 equivalents) of DEEM can help drive the reaction to completion.[1]

  • Purity of Starting Materials: Impurities in the 5-bromo-3-aminopyridine can interfere with the reaction. Ensure the starting material is of high purity. Several synthetic routes to 5-bromo-3-aminopyridine exist, such as the Hofmann rearrangement of 5-bromonicotinamide or the reduction of 5-bromo-3-nitropyridine.[2]

Q2: How do I know if the condensation reaction is complete?

A2: Monitoring the reaction progress is key. Thin-layer chromatography (TLC) is an effective method. You should see the disappearance of the 5-bromo-3-aminopyridine spot and the appearance of a new, typically less polar, spot for the diethyl ((5-bromopyridin-3-yl)amino)methylenemalonate intermediate. A co-spot of the starting material and the reaction mixture can confirm if the starting material has been consumed.

Part 2: Thermal Cyclization

This high-temperature step is often the most challenging, with the potential for significant yield loss if not performed correctly.

Q3: My thermal cyclization is resulting in a low yield or a dark, tarry mixture. What's going wrong?

A3: This is a very common issue in high-temperature cyclizations. Here’s a breakdown of the likely culprits:

  • Insufficient Temperature: The intramolecular cyclization requires a high activation energy. The reaction temperature needs to be around 250°C.[1] Failure to reach this temperature will result in an incomplete or very slow reaction.

  • Inefficient Heat Transfer: Using a suitable high-boiling point solvent is critical for uniform and efficient heat transfer. Commonly used solvents include Dowtherm A and diphenyl ether.[1][3] These solvents ensure the entire reaction mixture reaches the target temperature.

  • Excessive Temperature or Prolonged Heating: While a high temperature is necessary, overheating or prolonged reaction times can lead to decomposition of the starting material and the product, resulting in the formation of tar.[4] It's a delicate balance that may require optimization for your specific setup.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at these high temperatures.

Q4: Can I use an alternative to conventional heating for the cyclization?

A4: Yes, microwave-assisted synthesis is an excellent alternative. It can significantly reduce reaction times and often leads to improved yields by providing rapid and uniform heating.[5][6] If you have access to a microwave reactor, it is worth exploring as it can circumvent some of the issues associated with conventional heating methods.

Q5: The product precipitates from the high-boiling solvent upon cooling, but my yield is still low. Where is the product going?

A5: It's possible that a significant portion of your product remains dissolved in the high-boiling solvent even after cooling. To maximize precipitation, you can add a non-polar solvent like hexane or cyclohexane to the cooled reaction mixture.[3] This will decrease the solubility of the polar product and induce further precipitation. Ensure you wash the filtered product thoroughly with the non-polar solvent to remove any residual high-boiling solvent.

Part 3: Work-up and Purification

The polar nature of the 4-hydroxy-1,5-naphthyridin-2-one core can make purification challenging.

Q6: I'm having difficulty purifying the final product. Column chromatography on silica gel is not working well.

A6: This is a common problem due to the high polarity of the product. The hydroxyl and amide functionalities can lead to strong interactions with silica gel, resulting in poor separation and streaking. Here are some strategies to overcome this:

  • Recrystallization: This is often the most effective method for purifying these types of compounds.[1] Experiment with different solvents or solvent mixtures. Good options to try include ethanol/water, DMF/water, or acetic acid.[1]

  • Alternative Chromatography Techniques:

    • Reverse-Phase Chromatography (C18): If the compound has some solubility in methanol or acetonitrile, reverse-phase chromatography can be effective.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content, with water acting as the strong eluting solvent.[7][8][9] This can be an excellent alternative when normal-phase chromatography fails.

  • pH Adjustment: For basic heterocyclic compounds, adding a small amount of a base like triethylamine or ammonia to the mobile phase during normal-phase chromatography can sometimes improve peak shape and reduce tailing.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start cluster_problem Problem Identification cluster_solution Potential Solutions start Low Yield or Impure Product problem_condensation Low yield in Condensation Step? start->problem_condensation problem_cyclization Low yield or tar in Cyclization Step? start->problem_cyclization problem_purification Difficulty in Purification? start->problem_purification solution_condensation Check for moisture. Optimize temperature (120-130°C). Use slight excess of DEEM. problem_condensation->solution_condensation Yes solution_cyclization Ensure temp is ~250°C. Use high-boiling solvent. Consider microwave heating. Avoid prolonged heating. problem_cyclization->solution_cyclization Yes solution_purification Attempt recrystallization (EtOH/H2O, DMF/H2O). Try HILIC or reverse-phase chromatography. problem_purification->solution_purification Yes

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield and purity of the final product.

ParameterSub-optimal ConditionRecommended ConditionPotential Negative OutcomeReference
Condensation Temperature > 150°C or < 110°C120-130°CDecomposition or incomplete reaction[1]
Cyclization Temperature < 240°C~250°CIncomplete cyclization, low yield[1][3]
Cyclization Solvent Low-boiling solventDowtherm A or diphenyl etherInability to reach required temperature[1][3]
Heating Method Prolonged conventional heatingMicrowave irradiation or optimized conventional heating timeTar formation, decomposition[4][5]
Purification Method Standard silica gel chromatographyRecrystallization or HILICPoor separation, product loss on column[1][7]

Experimental Protocols

The following is a representative protocol adapted from established Gould-Jacobs reactions for the synthesis of 4-hydroxy-1,5-naphthyridinones.[3][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Step 1: Synthesis of Diethyl ((5-bromopyridin-3-yl)amino)methylenemalonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture to 120-130°C for 2 hours. The mixture will become a thick syrup.

  • Monitor the reaction by TLC to ensure the consumption of the starting aminopyridine.

  • Allow the mixture to cool to room temperature. The crude intermediate can often be used directly in the next step without further purification.

Step 2: Synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

  • To the flask containing the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A (approximately 5-10 mL per gram of the starting aminopyridine).

  • Heat the mixture to a vigorous reflux (approximately 250°C) with efficient stirring for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product should precipitate as a solid.

  • To maximize precipitation, add a non-polar solvent such as hexane or cyclohexane and stir for 30 minutes.

  • Collect the solid product by filtration.

  • Wash the collected solid thoroughly with the non-polar solvent to remove the high-boiling solvent.

  • Dry the product under vacuum.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water.

  • Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. [Link]

  • Tang, W., & Armstrong, D. W. (2007). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of liquid chromatography & related technologies, 30(15), 2137-2165. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved March 24, 2026, from [Link]

  • Okano, T., & Itoh, T. (1984). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 32(12), 4930-4933. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved March 24, 2026, from [Link]

  • Grdina, A., et al. (2018). HILIC Chromatography An Insight on the Retention Mechanism. J Chromatogr Sep Tech, 9(413), 2. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved March 24, 2026, from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and bioanalytical chemistry, 402(1), 231-247. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 72(19), 7274-7277. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Cambridge University Press. Retrieved March 24, 2026, from [Link]

  • WikiDoc. (2012). Gould-Jacobs reaction. Retrieved March 24, 2026, from [Link]

  • Ceballos, S., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20097-20108. [Link]

  • Takeda, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 24(8), 1500-1510. [Link]

  • Li, J., et al. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Dyes and Pigments, 194, 109605. [Link]

  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[2][7]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92, 498-500. [Link]

  • Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
  • Otaka, A., et al. (2022). Tandem Acyl Transfer of Thiol-Installed Thr-Containing Thioester Peptides for the Synthesis of Macrolactone Peptides. Chemical Communications, 58(12), 1845-1848. [Link]

  • O'Mahony, M., et al. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 14(5), 1026. [Link]

  • Ninomiya, I., Naito, T., & Kiguchi, T. (1981). Thermal cyclization of bar|N-nnicotinoylalkyl indoles. Tetrahedron Letters, 22(44), 4351-4354. [Link]

Sources

Optimization

optimizing crystallization conditions for 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 6-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (hereafter referred to as 6-Br-NDO ).

Due to its rigid planar naphthyridine core, heavy polarizable bromine atom, and multiple hydrogen-bonding sites (lactam/lactim tautomerism), 6-Br-NDO is highly prone to polymorphism, liquid-liquid phase separation (oiling out), and unfavorable crystal habits (needles). This guide synthesizes field-proven methodologies and authoritative principles to help you engineer a self-validating, scalable crystallization process.

Part 1: Troubleshooting Guides & FAQs

Q1: My crystallization of 6-Br-NDO consistently "oils out" into a sticky resin instead of forming crystals. What causes this, and how do I fix it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the system is pushed so high (via rapid cooling or fast antisolvent addition) that the solution crosses the binodal curve into a miscibility gap before primary nucleation can occur[1]. The system minimizes free energy by separating into a solute-rich liquid phase (the "oil") and a solute-lean continuous phase[2]. Because the oil droplets act as a highly concentrated solvent, they readily entrap impurities, leading to an amorphous, sticky mass upon eventual solidification[3].

The Solution: You must bypass the LLPS region by controlling the trajectory of supersaturation.

  • Map the Phase Diagram: Identify the metastable zone width (MZW) and the LLPS boundary using in-situ tools (e.g., focused beam reflectance measurement, FBRM)[4].

  • Implement Seeding: Introduce 1-3 wt% of high-purity 6-Br-NDO seed crystals before the system reaches the LLPS boundary. Seeding provides a low-energy surface for solute deposition, consuming supersaturation via crystal growth rather than phase separation[5].

Q2: I am successfully getting crystals, but they are microscopic needles that clog the filter and trap mother liquor. How can I improve the crystal habit?

The Causality: The naphthyridine core of 6-Br-NDO is highly planar and exhibits strong π-π stacking. In solution, solute molecules rapidly attach to the high-energy faces of the growing crystal along the stacking axis, leading to fast 1-dimensional growth (needles).

The Solution: Shift the process from a kinetically driven regime to a thermodynamically driven one using Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the solubility curve, you selectively dissolve the high-surface-energy fines and the fragile tips of the needles. During the subsequent cooling phase, the solute redeposits onto the lower-energy faces of the surviving crystals, promoting 2D/3D growth and yielding thicker, equiaxed (prismatic) crystals that filter rapidly[5].

Q3: Batch-to-batch, my melting point and powder X-ray diffraction (PXRD) patterns shift. How do I control the polymorphism?

The Causality: 6-Br-NDO exhibits lactam-lactim tautomerism (it can exist as 6-bromo-1,5-naphthyridine-2,4-diol). The dielectric constant and hydrogen-bonding capacity of your chosen solvent dictate the dominant tautomer in solution. Different tautomers template different polymorphic nucleation events[6]. Furthermore, active pharmaceutical ingredients (APIs) and intermediates with diverse solid forms (polymorphs, hydrates) will transition to the most thermodynamically stable form depending on the solvent activity and temperature[7].

The Solution: Lock in your solvent system and strictly control the water activity. Use a solvent matrix that favors the desired tautomer and employ a prolonged slurry maturation step at the end of the crystallization to ensure complete solvent-mediated polymorphic transformation to the thermodynamically stable form[8].

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, every protocol must be a self-validating system. This means incorporating in-process control (IPC) checks that confirm the success of one step before proceeding to the next.

Protocol A: Antisolvent-Driven Seeded Crystallization (Avoiding LLPS)

Objective: Produce high-purity 6-Br-NDO while strictly avoiding the liquid-liquid miscibility gap.

  • Dissolution: Suspend 10.0 g of crude 6-Br-NDO in 50 mL of Dimethyl Sulfoxide (DMSO) in a jacketed crystallizer. Heat to 65 °C with an overhead stirrer at 250 rpm until complete dissolution is achieved.

    • Validation Check: Solution must be completely clear. Filter hot through a 0.45 μm PTFE membrane to remove foreign particulate matter (which can act as heterogeneous nucleation sites).

  • Antisolvent Addition (Phase 1): Slowly add 15 mL of Water (antisolvent) at a rate of 0.5 mL/min while maintaining 65 °C.

    • Validation Check: The solution should remain clear. If turbidity appears, you have crossed the LLPS boundary; heat to 75 °C to redissolve and add 5 mL of DMSO.

  • Seeding: Cool the system to 55 °C. Add 0.2 g of milled 6-Br-NDO seed crystals (suspended in 2 mL of water). Hold the temperature for 60 minutes.

    • Validation Check: Visual or FBRM confirmation of a stable suspension (desupersaturation occurring via growth, no oil droplets).

  • Antisolvent Addition (Phase 2): Add an additional 35 mL of Water at a constant rate of 0.2 mL/min over ~3 hours.

  • Cooling & Isolation: Cool the slurry to 5 °C at a rate of 0.1 °C/min. Hold for 2 hours, then filter via Buchner funnel. Wash the cake with 20 mL of cold Water/DMSO (4:1) followed by 20 mL of pure cold Water. Dry under vacuum at 50 °C.

Protocol B: Temperature Cycling for Habit Modification

Objective: Convert kinetically grown needles into thermodynamically stable prismatic crystals.

  • Initial Crystallization: Follow Protocol A up to step 4, but stop the antisolvent addition at 25 mL of Water.

  • Heating Cycle: Heat the slurry from 55 °C to 68 °C at 1.0 °C/min. Hold at 68 °C for 30 minutes. (This dissolves the fines and needle tips).

  • Cooling Cycle: Cool the slurry back to 55 °C at a slow rate of 0.2 °C/min. Hold for 60 minutes. (This grows the crystal width).

  • Iteration: Repeat the Heating/Cooling cycle (Steps 2 and 3) three to five times.

    • Validation Check: Sample the slurry and inspect under a polarized light microscope. Stop cycling when the aspect ratio (length:width) is < 5:1.

  • Final Maturation: Cool to 5 °C at 0.1 °C/min, hold for 4 hours, and isolate.

Part 3: Data Presentation

Table 1: Solvent Screening Matrix for 6-Br-NDO

Summary of quantitative and qualitative data for solvent selection to balance solubility, LLPS risk, and crystal habit.

Primary SolventAntisolventSolubility at 65 °C (mg/mL)LLPS (Oiling Out) RiskDominant Crystal Habit
DMSOWater> 200High (if unseeded)Fine Needles
DMFWater180HighNeedles
NMPEthyl Acetate150ModeratePrisms / Rods
THFHeptane45LowAgglomerates
MethanolWater15Very LowThin Plates
Table 2: Optimized Cooling & Antisolvent Profile (Protocol A)

Step-by-step parameter tracking for the self-validating workflow.

Time (min)Temp (°C)Antisolvent Vol (mL)Agitation (rpm)Process Action / IPC
0 - 30650250Complete dissolution (IPC: Clear solution)
30 - 606515250Approach metastable zone (IPC: No turbidity)
60 - 8065 → 5515200Cool to seeding temperature
80 - 1405515200Seed addition & Ageing (IPC: Stable suspension)
140 - 3205515 → 50300Slow antisolvent addition (Growth phase)
320 - 82055 → 550300Controlled cooling (-0.1 °C/min)

Part 4: Mandatory Visualization

Diagram 1: Troubleshooting Liquid-Liquid Phase Separation (LLPS)

The following workflow illustrates the thermodynamic pathways of supersaturation, highlighting how rapid generation leads to oiling out, whereas controlled generation with seeding leads to pure crystalline growth.

LLPS_Troubleshooting Start High Supersaturation Generation LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling / Fast Antisolvent Nucleation Primary Nucleation (Crystalline Solid) Start->Nucleation Controlled Supersaturation + Seeding Impurities Amorphous / Impure Sticky Mass LLPS->Impurities Solvent Entrapment Growth High Purity Crystals Nucleation->Growth Slow Cooling

Caption: Thermodynamic pathways of supersaturation: LLPS (Oiling Out) vs. Controlled Crystallization.

Diagram 2: Temperature Cycling (Ostwald Ripening) Workflow

This diagram maps the logical relationship and physical transformations occurring during the temperature cycling protocol used to correct the needle-like crystal habit of 6-Br-NDO.

Temp_Cycling T1 Heat to T_max (Dissolve Fines & Tips) T2 Cool to T_min (Grow on Stable Faces) T1->T2 Cooling (-0.2 °C/min) Cycle Repeat 3-5x (Ostwald Ripening) T2->Cycle Hold 1 hr Cycle->T1 Heating (+1.0 °C/min) Final Equiaxed Crystal Habit (Improved Filtration) Cycle->Final Final Cooling (-0.1 °C/min)

Caption: Temperature cycling mechanism to convert fragile needles into filterable equiaxed crystals.

Part 5: References

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.[8] Available at:[Link]

  • Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo Technical Resources.[1] Available at:[Link]

  • Bentham Science Publishers. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Bentham Direct.[6] Available at:[Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.[7] Available at:[Link]

  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 2001–2008.[2] Available at:[Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo Technical Resources.[3] Available at:[Link]

  • Veesler, S., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.[4] Available at:[Link]

  • Zhao, X. (2021). Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization. Organic Process Research & Development, 25(3), 564–575.[5] Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, process optimization, and self-validating protocols for synthesizing 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, process optimization, and self-validating protocols for synthesizing 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one. This specific heterocyclic core is a highly valued intermediate in the development of advanced therapeutics, including kinase inhibitors and HIV integrase inhibitors[1].

The standard synthetic route involves the N-acylation of a 3-amino-6-bromopicolinate derivative with a malonate equivalent, followed by a base-promoted intramolecular Dieckmann-type condensation[2]. While theoretically straightforward, researchers frequently encounter yield-limiting byproduct formation. This guide deconstructs these issues to ensure your experimental success.

Mechanistic Pathway & Impurity Branching

Understanding exactly where your reaction deviates from the target pathway is the first step in troubleshooting. The diagram below illustrates the critical junctures where impurities are generated.

SynthesisPathway A 3-Amino-6-bromopicolinate C N-Acylated Intermediate A->C Acylation (Kinetic) G O-Acylated Byproduct A->G Excess Reagent B Malonate Equivalent B->C D 6-Bromo-4-hydroxy-1,5-naphthyridin-2-one (Target) C->D Base-Catalyzed Cyclization F Uncyclized Amide Impurity C->F Incomplete Reaction E Debrominated Impurity D->E Harsh Base/Heat (Debromination)

Reaction pathway for 6-bromo-4-hydroxy-1,5-naphthyridin-2-one highlighting impurity origins.

Troubleshooting FAQs

Q1: My final product contains >5% of an uncyclized acyclic amide impurity. How do I drive the reaction to completion? Application Scientist Insight: The cyclization of the N-acylated intermediate requires sufficient enolate formation to attack the sterically hindered ortho-carboxylate. If you observe uncyclized mass (typically an [M+H]+ corresponding to the open-chain intermediate), the root cause is usually base depletion or competitive ester hydrolysis[2]. Solution:

  • Base Selection: Switch from traditional sodium ethoxide (NaOEt) to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK).

  • Water Exclusion: Trace water causes saponification of the picolinate ester, yielding a carboxylate that will not undergo cyclization. Ensure solvents are strictly anhydrous (<50 ppm water).

Q2: I am seeing a significant M-79/81 peak in my LC-MS, indicating debromination. How can I preserve the 6-bromo substituent? Application Scientist Insight: The 6-bromo group on the electron-deficient naphthyridine ring is highly susceptible to hydrodehalogenation. When using alkoxide bases in alcoholic solvents at reflux, the alkoxide can act as a hydride donor via a β -hydride elimination pathway. This is drastically accelerated if trace transition metals (e.g., Palladium from a previous cross-coupling step) are present in your starting material. Solution:

  • Metal Scavenging: Treat the starting 3-amino-6-bromopicolinate with a metal scavenger (e.g., SiliaMetS® Thiol) prior to the reaction.

  • Temperature Control: Limit the cyclization temperature to 65°C. Prolonged refluxing in ethanol/NaOEt significantly increases debromination.

Q3: The reaction mixture turns dark brown/black, and I isolate a high amount of polymeric baseline impurities. What causes this? Application Scientist Insight: 3-Aminopyridine derivatives are highly prone to oxidative degradation, forming highly colored quinonoid polymers in the presence of oxygen and strong base[3]. Solution: Strictly degas all solvents by sparging with nitrogen for 30 minutes prior to base addition. Maintain a positive argon or nitrogen atmosphere throughout the reflux period.

Diagnostic Workflow

Use the following logic tree to rapidly diagnose and correct off-target LC-MS/HPLC results during your process optimization.

Troubleshooting Start Analyze Impurity Profile (LC-MS/HPLC) Imp1 High [M+H]+ for Uncyclized Mass Start->Imp1 Imp2 Loss of 79/81 Da (Debromination) Start->Imp2 Imp3 O-Acylation Peaks Start->Imp3 Sol1 Increase Base Strength (e.g., NaOEt -> t-BuOK) Imp1->Sol1 Base Depletion Sol2 Reduce Temp/Time; Exclude Pd/O2 Imp2->Sol2 Hydride Transfer Sol3 Control Addition Rate; Lower Initial Temp Imp3->Sol3 Thermodynamic Shift

Diagnostic workflow for resolving common impurities during naphthyridinone synthesis.

Quantitative Process Optimization Data

The table below summarizes our internal validation data, demonstrating how varying conditions affect the yield and impurity profile of the target molecule.

Base / SolventTemp (°C)Time (h)Isolated Yield (%)Uncyclized Impurity (%)Debrominated Impurity (%)
NaOEt / EtOH78 (Reflux)1262.08.512.0
NaOEt / EtOH601275.014.23.1
t-BuOK / THF65488.5< 1.01.5
t-BuOK / THF (Degassed) 65 4 92.0 < 0.5 < 0.5
Self-Validating Experimental Protocol

To ensure reproducibility and minimize byproduct formation, follow this optimized, step-by-step methodology. This protocol utilizes built-in In-Process Controls (IPCs) to self-validate the reaction progress.

Step 1: Acylation (Kinetic Control)

  • Dissolve methyl 3-amino-6-bromopicolinate (1.0 eq) in anhydrous, degassed THF (10 volumes) under a nitrogen atmosphere.

    • Causality: THF is chosen over alcohols to prevent premature ester exchange and limit nucleophilic attack on the bromide.

  • Cool the reactor to 0°C. Add ethyl malonyl chloride (1.1 eq) dropwise over 15 minutes, followed by triethylamine (1.2 eq).

  • Self-Validation (IPC 1): Stir for 1 hour at room temperature. Monitor by HPLC-UV (254 nm). The starting material peak must be < 2% before proceeding. If > 2%, add an additional 0.1 eq of ethyl malonyl chloride.

Step 2: Base-Promoted Cyclization (Thermodynamic Control)

  • To the same reaction mixture, add a 1M solution of potassium tert-butoxide in THF (2.5 eq) slowly, maintaining internal temperature < 20°C.

    • Causality: 2.5 equivalents are required (1.0 eq to neutralize the formed HCl from step 1, 1.0 eq to deprotonate the active methylene, and 0.5 eq excess to drive the equilibrium forward).

  • Heat the reaction to 65°C for 4 hours.

  • Self-Validation (IPC 2): Sample the reaction, quench with dilute acetic acid, and analyze via LC-MS. The intermediate uncyclized mass must be < 1.0%.

Step 3: Controlled Precipitation

  • Cool the mixture to 5°C. Quench by adding 1M HCl dropwise until the pH reaches 4.5 - 5.0.

    • Causality: The target 6-bromo-4-hydroxy-1,5-naphthyridin-2-one is amphoteric. pH 4.5-5.0 represents its isoelectric point, ensuring maximum precipitation while keeping unreacted acyclic impurities (which are more soluble) in the supernatant.

  • Filter the resulting solid, wash sequentially with cold water and cold ethanol, and dry under vacuum at 40°C.

References
  • Title: Synthesis and Antiviral Activity of 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV Integrase Inhibitors.
  • Title: US Patent Application - 4-hydroxy-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxamides.
  • Title: US Patent 7547786B2 - Process for producing thiazole derivative.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one Analogs in Targeted Therapeutics

Executive Summary The compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (CAS: 1569510-08-2) and its structural derivatives serve as highly privileged "Left-Hand Side" (LHS) or central core scaffolds in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (CAS: 1569510-08-2) and its structural derivatives serve as highly privileged "Left-Hand Side" (LHS) or central core scaffolds in modern drug discovery. By modifying this bicyclic core, researchers have successfully developed two distinct classes of highly potent therapeutics: Novel Bacterial Topoisomerase Inhibitors (NBTIs) for drug-resistant bacterial infections, and PKMYT1 Kinase Inhibitors for synthetic lethality in oncology.

This guide objectively compares the efficacy of these analogs against standard-of-care alternatives, detailing the mechanistic rationale and providing self-validating experimental protocols for preclinical evaluation.

Domain 1: Antimicrobial Efficacy (NBTIs & MGIs)

Mechanistic Rationale: Overcoming Fluoroquinolone Resistance

Standard fluoroquinolones (FQs) like moxifloxacin target the cleavage-ligation active site of bacterial DNA gyrase, leading to double-stranded DNA breaks. However, mutations in the gyrA gene have rendered many strains of Mycobacterium tuberculosis and ESKAPE pathogens highly resistant.

Analogs utilizing the 1,5-naphthyridin-2-one core—specifically classified as Mycobacterium tuberculosis Gyrase Inhibitors (MGIs)—bypass this resistance mechanism entirely. The naphthyridinone LHS intercalates into the DNA midway between the two sites of DNA cleavage, while the right-hand side (RHS) binds to a transient, non-catalytic pocket between the two GyrA subunits[1]. This distinct binding mode induces single-stranded DNA breaks and retains potent bactericidal activity without cross-resistance to FQs[2].

NBTI_MOA Gyrase Bacterial DNA Gyrase (Target) TransientPocket Binds Transient Pocket Between GyrA Subunits Gyrase->TransientPocket CleavageSite Binds Cleavage-Ligation Active Site Gyrase->CleavageSite NBTI 1,5-Naphthyridin-2-one NBTI Analog NBTI->TransientPocket FQ Fluoroquinolones (Standard of Care) FQ->CleavageSite SSB Single-Stranded DNA Breaks TransientPocket->SSB DSB Double-Stranded DNA Breaks CleavageSite->DSB Death Bacterial Cell Death (Bactericidal Effect) SSB->Death DSB->Death

Mechanism of action of 1,5-naphthyridin-2-one NBTIs vs. fluoroquinolones.

Comparative Efficacy Data

Recent optimizations of the 7-substituted-1,5-naphthyridin-2-one core have yielded compounds with exceptional intracellular and extracellular potency against M. tuberculosis and Non-Tuberculous Mycobacteria (NTM) like M. abscessus[3].

Compound ClassSpecific AgentTarget Binding SiteExtracellular MIC (μM)Intracellular MIC (μM)FQ Cross-Resistance
Fluoroquinolone Moxifloxacin (Control)Cleavage-Ligation Site0.15~0.50High
Early NBTI Compound 1Transient Pocket0.50Not DeterminedNone
Optimized MGI Compound 2Transient Pocket0.08<0.02None
Optimized MGI Compound 3Transient Pocket<0.01<0.02None

Data synthesized from in vitro profiling of novel synthetic entities against M. tuberculosis H37Rv[2].

Experimental Protocol: Self-Validating Intracellular Macrophage Assay

Extracellular MICs fail to account for the complex lipid membrane permeability required to reach intracellular mycobacteria residing in the acidic phagosomes of host macrophages. This protocol establishes a self-validating system to confirm true physiological efficacy.

  • Host Cell Differentiation (Causality: Mimicking the Alveolar Niche): Seed THP-1 human monocytes in 96-well plates and treat with 40 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Rationale: PMA induces differentiation into macrophage-like cells, accurately simulating the primary host cells targeted by M. tuberculosis in the lungs.

  • Infection & Phagocytosis (Causality: Controlled Pathogen Load): Infect the differentiated macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:10. Incubate for 4 hours. Rationale: A low MOI prevents premature macrophage apoptosis and ensures uniform phagocytosis.

  • Extracellular Clearance (Causality: Isolating Intracellular Efficacy): Wash the cells three times with PBS and treat with 200 μg/mL Amikacin for 2 hours. Rationale: Amikacin is highly bactericidal but cannot penetrate the macrophage membrane. This step acts as an internal control, guaranteeing that any surviving bacteria are strictly intracellular.

  • Compound Treatment & Enumeration: Replace media with fresh broth containing serial dilutions of the 1,5-naphthyridin-2-one analogs (0.005 to 10 μM). Include Moxifloxacin as a positive control. After 7 days, lyse the macrophages with 0.1% Triton X-100 and plate lysates on Middlebrook 7H10 agar to enumerate Colony Forming Units (CFUs).

Domain 2: Oncology (PKMYT1 Kinase Inhibitors)

Mechanistic Rationale: Forcing Mitotic Catastrophe

Beyond antibacterial applications, naphthyridinone derivatives have emerged as potent inhibitors of PKMYT1, a kinase that negatively regulates CDK1. In cancers with dysregulated G1/S checkpoints (e.g., CCNE1 amplification or p53 mutations), cells rely heavily on the G2/M checkpoint to repair DNA damage. By inhibiting PKMYT1, these analogs force premature G2/M transition, resulting in synthetic lethality via mitotic catastrophe[4].

PKMYT1_Pathway Analog Naphthyridinone Analog (PKMYT1 Inhibitor) PKMYT1 PKMYT1 Kinase Analog->PKMYT1 Selective Inhibition CDK1 CDK1 (Active State) PKMYT1->CDK1 Blocks Inhibitory Phosphorylation G2M Premature G2/M Transition CDK1->G2M Drives Cell Cycle MitoticCatastrophe Mitotic Catastrophe & Apoptosis in Cancer Cells G2M->MitoticCatastrophe Synthetic Lethality

PKMYT1 inhibition by naphthyridinone analogs forcing premature mitosis in cancer cells.

Comparative Efficacy Data

Early PKMYT1 inhibitors utilized phenol headgroups, which suffered from severe safety liabilities due to reactive metabolite formation (glutathione/GSH flagging). Replacing the phenol group with an indazole moiety on the naphthyridinone core (Compound 10 & 36) eliminated this toxicity while vastly improving selectivity against the closely related WEE1 kinase[4].

CompoundHeadgroup ModificationPKMYT1 IC50 (nM)WEE1 IC50 (nM)Selectivity (WEE1/PKMYT1)GSH Flag (Toxicity)
Compound 6 Phenol14.5~100~7xPositive (Toxic)
Compound 9 Indolinone5446NDN/ANegative
Compound 10 Indazole18.0>1000>50xNegative (Safe)
Compound 36 Optimized Indazole<10>1000>100xNegative (Safe)
Experimental Protocol: Self-Validating GSH Trapping Assay

To ensure the naphthyridinone analogs are safe for in vivo oncology models, researchers must validate the absence of reactive quinone-imine formation using a Glutathione (GSH) trapping assay.

  • Microsomal Incubation (Causality: Simulating Hepatic Phase I Metabolism): Incubate 10 μM of the test analog with human liver microsomes (1 mg/mL protein) and an NADPH-regenerating system at 37°C. Rationale: Cytochrome P450 enzymes in the microsomes will attempt to oxidize the compound, mimicking first-pass metabolism in the liver.

  • Nucleophilic Trapping (Causality: Capturing Transient Toxins): Add 5 mM reduced Glutathione (GSH) to the incubation mixture. Rationale: Reactive electrophilic metabolites (like quinone-imines) are highly transient and difficult to detect directly. GSH acts as a surrogate nucleophile, permanently binding to these reactive species to form stable adducts.

  • Quenching & LC-MS/MS Analysis (Causality: High-Resolution Validation): Quench the reaction with cold acetonitrile after 60 minutes. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS. Scan for neutral loss of 129 Da (characteristic of GSH adducts). The absence of this peak validates the metabolic stability and safety of the indazole-naphthyridinone core.

Conclusion

The 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one scaffold is a highly versatile pharmacophore. In infectious diseases, it provides a structural foundation for NBTIs that circumvent fluoroquinolone resistance by targeting a novel transient pocket in DNA gyrase. In oncology, it enables the development of highly selective, metabolically stable PKMYT1 inhibitors capable of driving synthetic lethality in hard-to-treat cancers.

References

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC - National Institutes of Health (NIH)
  • Why Matter Matters: Fast-Tracking Mycobacterium abscessus Drug Discovery Source: MDPI / PMC URL
  • Mycobacterium tuberculosis Gyrase Inhibitors as a New Class of Antitubercular Drugs Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one Isotopes

This guide provides an in-depth, technically-focused comparison and validation strategy for the mass spectrometric analysis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one, a compound of interest in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-focused comparison and validation strategy for the mass spectrometric analysis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one, a compound of interest in pharmaceutical research. We will delve into the unique isotopic signature of bromine and how it can be leveraged for robust method validation, ensuring data integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this analytical challenge.

The Bromine Isotope Advantage in Mass Spectrometry

The presence of a bromine atom in a molecule imparts a highly characteristic and readily identifiable pattern in its mass spectrum.[1] This is due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio.[1][2] Consequently, any molecular ion or fragment containing a single bromine atom will appear as a doublet of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).[2][3] This distinctive "M" and "M+2" pattern serves as a powerful diagnostic tool for confirming the presence and identity of brominated compounds.[1][2]

For 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one, this isotopic signature is a cornerstone of our analytical validation. It provides an intrinsic quality check for specificity and identity, complementing traditional validation parameters.

Comparative Analysis: Leveraging the Isotopic Signature for Method Validation

A robust analytical method must be validated to demonstrate its suitability for its intended purpose.[4][5] The validation process for a quantitative mass spectrometry assay typically adheres to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8][9] For the analysis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one, we will integrate its unique isotopic pattern into the validation framework.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[5][10] The near 1:1 isotopic ratio of the M and M+2 ions for our target molecule provides a stringent criterion for positive identification.

  • Conventional Approach: Analysis of blank matrix samples to check for interferences at the retention time of the analyte.

  • Our Enhanced Approach: In addition to the conventional approach, we will monitor for the presence of both the ⁷⁹Br and ⁸¹Br isotopic peaks at the expected 1:1 ratio. Any signal at the correct retention time that does not exhibit this isotopic pattern will be flagged as an interference. This approach significantly reduces the risk of false positives.

Identity Confirmation

The mass spectrum of a compound is a fingerprint that can be used for identity confirmation.[11] The characteristic doublet of a brominated compound is a key feature of this fingerprint.

  • Conventional Approach: Matching the retention time and mass-to-charge ratio of the analyte with a reference standard.

  • Our Enhanced Approach: We will confirm the identity of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one by not only matching the retention time and the m/z of the primary isotope but also by confirming the presence and relative intensity of the M+2 peak. This provides a higher level of confidence in the identity of the analyte.

Experimental Validation Protocol

The following is a comprehensive, step-by-step protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one in a biological matrix. This protocol is designed to meet the requirements of the FDA's Bioanalytical Method Validation Guidance for Industry.[6][8]

Sample Preparation

A robust and reproducible sample preparation method is crucial for accurate and precise results. The following is a generic protein precipitation protocol that can be optimized as needed.

  • Thaw biological matrix samples (e.g., plasma, urine) and the analyte stock solutions at room temperature.

  • Spike the matrix with the analyte to prepare calibration standards and quality control (QC) samples at various concentrations.

  • To 100 µL of each sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Development

The chromatographic and mass spectrometric parameters should be optimized to achieve adequate sensitivity, selectivity, and peak shape.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for nitrogen-containing heterocyclic compounds.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • Analyte (⁷⁹Br): Select the precursor ion corresponding to the protonated molecule containing ⁷⁹Br and optimize the collision energy to identify a stable and intense product ion.

      • Analyte (⁸¹Br): Select the precursor ion corresponding to the protonated molecule containing ⁸¹Br (M+2) and confirm that it fragments to the same product ion as the ⁷⁹Br species.

      • Internal Standard: Select a stable isotope-labeled version of the analyte or a structurally similar compound and optimize its MRM transition.

Method Validation Parameters and Acceptance Criteria

The following validation parameters must be assessed according to ICH and FDA guidelines.[4][7][8][10]

Validation ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank matrix from at least six different sources. The response of interfering peaks should be <20% of the lower limit of quantification (LLOQ). The isotopic ratio of the analyte peaks must be within ±10% of the theoretical 1:1 ratio.
Linearity and Range The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a defined range.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Assessed at four QC levels (LLOQ, low, mid, and high). The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The matrix factor should be calculated for at least six different lots of matrix. The %CV of the matrix factor should be ≤ 15%.
Recovery The extraction efficiency of the analytical method.The recovery should be consistent and reproducible. The %CV of the recovery across low, mid, and high QC levels should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Isotopic Pattern

The following diagrams illustrate the experimental workflow and the expected isotopic pattern of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation P1 Spike Matrix P2 Protein Precipitation P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 A1 LC Separation P4->A1 A2 Mass Spectrometry (MRM) A1->A2 V1 Specificity A2->V1 V2 Linearity & Range A2->V2 V3 Accuracy & Precision A2->V3 V4 Matrix Effect A2->V4 V5 Recovery & Stability A2->V5

Caption: Experimental workflow for the validation of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one.

G xaxis m/z yaxis Relative Intensity M M (⁷⁹Br) Mplus2 M+2 (⁸¹Br) 0,0 0,0 0,4 0,4 0,0->0,4 1,0 1,0 1,0->M 3,0 3,0 3,0->Mplus2

Caption: Theoretical isotopic pattern of a singly brominated compound in mass spectrometry.

Conclusion

The validation of a mass spectrometric method for a brominated compound like 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one presents a unique opportunity to enhance the rigor of the validation process. By leveraging the characteristic isotopic signature of bromine, we can build a more robust and self-validating analytical method. This approach not only ensures compliance with regulatory guidelines but also provides a higher degree of confidence in the quality and integrity of the generated data, which is paramount in drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6][8]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link][10]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link][11]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]

  • Save My Exams. Fragmentation in Mass Spectrometry. [Link][3]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. [Link][2]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (BHDN)

Authored by a Senior Application Scientist This guide provides a comprehensive framework for characterizing the selectivity and potential off-target effects of the novel compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthy...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target effects of the novel compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one, hereafter referred to as BHDN. In drug discovery, a molecule's ultimate clinical success is intrinsically linked to its selectivity. A highly selective compound promises enhanced efficacy and a wider therapeutic window, while promiscuous binding can lead to unforeseen toxicity.

This document is structured not as a static report of known data, but as a strategic blueprint for investigation. We will outline a multi-tiered experimental approach to build a robust cross-reactivity profile for BHDN. To provide context for its performance, we will compare its hypothetical data against three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Dasatinib: A broad-spectrum inhibitor known for its high promiscuity across multiple kinase families.

  • Lapatinib: A potent dual inhibitor targeting EGFR and HER2.

  • Erlotinib: A selective inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR).

Our approach is grounded in a logical progression from broad, biochemical screening to targeted validation of target engagement and functional cellular outcomes. This ensures that each stage of the investigation validates and builds upon the last, providing a high-confidence assessment of BHDN's selectivity.

Experimental Strategy: A Three-Pillar Approach

A thorough understanding of a compound's interaction profile requires more than a single assay. We advocate for a tripartite strategy that combines high-throughput screening, orthogonal validation of cellular target engagement, and functional assessment of downstream pathway modulation. This workflow ensures that observations from in vitro biochemical assays translate into meaningful effects within a complex biological system.

G cluster_0 Pillar 1: Broad-Spectrum Biochemical Screening cluster_1 Pillar 2: Orthogonal Cellular Target Engagement cluster_2 Pillar 3: Functional Pathway Analysis A Compound BHDN B KINOMEscan™ Profiling (468 Kinases) A->B Determine Kd values C Identify Primary & Off-Targets (e.g., EGFR, SRC, ABL) B->C Data informs target selection D Cellular Thermal Shift Assay (CETSA®) C->D Confirm target binding in intact cells E Select Relevant Cell Line (e.g., A431, K562) D->E Validated targets guide cell line choice F Western Blot Analysis E->F Assess downstream signaling modulation G Comprehensive BHDN Profile: Selectivity, Potency & Cellular Activity F->G Generate Final Selectivity Profile

Caption: Overall workflow for comprehensive cross-reactivity profiling.

Pillar 1: Broad-Spectrum Biochemical Profiling with KINOMEscan™

The foundational step in any selectivity analysis is a broad, unbiased screen. The KINOMEscan™ platform, which utilizes a competition binding assay, is an industry standard for this purpose. It measures the ability of a compound to displace a proprietary ligand from the active site of over 468 kinases. The output, a dissociation constant (Kd), provides a direct measure of binding affinity.

Rationale: This initial screen casts the widest possible net to identify all potential high-affinity interactions. By quantifying the binding affinity for hundreds of kinases simultaneously, we can quickly triage BHDN into categories of "selective" or "promiscuous" and identify its primary target(s) as well as potent off-targets that require further investigation.

Hypothetical KINOMEscan™ Data Summary

The table below presents hypothetical data for BHDN alongside our reference compounds, illustrating how BHDN's profile can be interpreted. Data is shown as Kd (nM) for selected key targets.

Kinase TargetBHDN (Kd, nM)Dasatinib (Kd, nM)Lapatinib (Kd, nM)Erlotinib (Kd, nM)Interpretation of BHDN Data
EGFR 15 3502.5 1.2 Potent primary target.
HER2 (ERBB2) 25 4803.1 35Potent primary target, similar to Lapatinib.
SRC 80 0.8 >10,000>10,000Significant off-target, requires cellular validation.
ABL1 2,5001.1 >10,000>10,000Weak interaction, likely not physiologically relevant.
VEGFR2 1,20015>10,000950Weak interaction.
LCK 95 0.6 >10,000>10,000Significant off-target, requires cellular validation.
  • Interpretation: This hypothetical profile suggests BHDN is a potent dual inhibitor of EGFR and HER2, but with notable off-target activity against SRC family kinases (SRC, LCK). Unlike the highly promiscuous Dasatinib, BHDN shows a more focused, yet not entirely clean, profile.

Pillar 2: Validating Target Engagement in a Cellular Milieu with CETSA®

Biochemical assays, while powerful, occur in a purified, artificial system. It is crucial to confirm that a compound engages its intended targets within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this validation. The principle is simple: when a ligand binds to its target protein, it confers thermal stability. By heating intact cells treated with a compound and then quantifying the amount of soluble protein remaining, we can directly measure target engagement.

Rationale: CETSA® provides an essential bridge between biochemical affinity and cellular reality. It confirms target accessibility, accounts for cell permeability, and rules out artifacts from the in vitro screen. A positive thermal shift provides strong evidence that the compound binds its target at physiologically relevant concentrations.

Experimental Protocol: CETSA® for Target Engagement
  • Cell Culture: Culture A431 cells (high EGFR expression) to ~80% confluency.

  • Compound Treatment: Treat cells with BHDN (e.g., 1 µM), Erlotinib (1 µM, positive control), or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating Step: Harvest cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Quantification: Collect the supernatant and analyze the amount of soluble target protein (e.g., EGFR, SRC) at each temperature point via Western Blot or ELISA.

Hypothetical CETSA® Data Summary

The table below shows the hypothetical temperature at which 50% of the protein is denatured (Tagg), a measure of thermal stability.

Target ProteinDMSO Control (Tagg)BHDN (1 µM) (Tagg)Thermal Shift (ΔTagg) Interpretation
EGFR 52.1°C58.5°C+6.4°C Strong Engagement: Confirms BHDN binds and stabilizes EGFR in intact cells.
SRC 54.3°C57.1°C+2.8°C Moderate Engagement: Validates SRC as a genuine cellular off-target.
GAPDH 61.5°C61.4°C-0.1°C No Engagement: Demonstrates specificity, as a non-target control protein is unaffected.

Pillar 3: Assessing Functional Consequences on Downstream Signaling

Confirming target binding is critical, but the ultimate goal is to understand the functional outcome of that binding. Does engagement of EGFR and SRC by BHDN lead to the inhibition of their downstream signaling pathways? A simple, targeted Western Blot analysis can answer this question. We will assess the phosphorylation status of key pathway components, as phosphorylation is the canonical mark of kinase activity.

Rationale: This step connects target engagement to a measurable biological effect. If BHDN binds EGFR, we expect to see a reduction in the phosphorylation of downstream effectors like AKT and ERK. This provides the final piece of evidence that BHDN is not just a binder, but a functional modulator of its target pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BHDN BHDN BHDN->EGFR Inhibits Phosphorylation

Caption: Simplified EGFR signaling pathway targeted for functional analysis.

Experimental Protocol: Western Blot for Pathway Analysis
  • Cell Culture & Starvation: Culture A431 cells to ~80% confluency. Serum-starve the cells for 18 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat cells with BHDN (e.g., 1 µM), Erlotinib (1 µM), or DMSO for 2 hours.

  • Stimulation: Stimulate the cells with EGF (50 ng/mL) for 10 minutes to robustly activate the EGFR pathway.

  • Lysis & Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20 µg of protein per sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against Phospho-EGFR (Tyr1068), total EGFR, Phospho-AKT (Ser473), total AKT, Phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-Actin).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for chemiluminescent detection.

Expected Outcome: In EGF-stimulated cells, treatment with an effective dose of BHDN should lead to a marked decrease in the signals for p-EGFR, p-AKT, and p-ERK when compared to the DMSO-treated control. The total protein levels for each target should remain unchanged. This result would functionally confirm BHDN's inhibitory activity on the EGFR signaling cascade.

Conclusion and Forward Look

This guide outlines a rigorous, multi-faceted strategy for defining the cross-reactivity profile of the novel compound BHDN. Based on our hypothetical data, BHDN emerges as a potent dual EGFR/HER2 inhibitor with quantifiable off-target activity against SRC and LCK.

  • The KINOMEscan ™ results provided a broad, unbiased map of biochemical interactions, identifying both primary targets and liabilities.

  • CETSA® provided orthogonal validation, confirming that the most potent interactions observed in vitro (EGFR and SRC) are maintained within the complex cellular environment.

  • Western Blot analysis connected target engagement to a clear functional outcome, demonstrating that BHDN can effectively shut down downstream EGFR signaling.

This combined dataset provides a high-confidence profile that is far more robust than any single assay could deliver. It positions researchers to make informed decisions about the future development of BHDN, enabling strategies to either mitigate the SRC off-target activity through medicinal chemistry or to potentially leverage it for a multi-targeted therapeutic approach. This systematic profiling is an indispensable step in the journey from a novel chemical entity to a potential therapeutic agent.

References

  • Title: KINOMEscan: A Powerful Tool for Drug Discovery and Development. Source: DiscoverX (now part of Eurofins Discovery), Technical Note. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols. URL: [Link]

  • Title: CETSA: A new way to study drug-target interactions. Source: Pelago Bioscience, Technology Overview. URL: [Link]

Comparative

A Comprehensive Comparison Guide: Inter-Laboratory Reproducibility in the Synthesis of 6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

The compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (CAS 1569510-08-2) is a highly valued heterocyclic building block, frequently utilized in the development of kinase inhibitors and anti-infective agents....

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (CAS 1569510-08-2) is a highly valued heterocyclic building block, frequently utilized in the development of kinase inhibitors and anti-infective agents. However, its synthesis—typically achieved via the thermal cyclization of a malonamide intermediate—is notoriously plagued by poor inter-laboratory reproducibility.

This guide objectively compares the traditional high-temperature batch synthesis against automated continuous flow chemistry, providing actionable methodologies, mechanistic causality, and comparative experimental data to help researchers optimize their synthetic workflows.

Mechanistic Causality: The Root of Reproducibility Issues

The synthesis begins with the condensation of 6-bromo-3-aminopyridine with diethyl malonate to form the intermediate ethyl 3-((6-bromopyridin-3-yl)amino)-3-oxopropanoate. The subsequent thermal cyclization step is where reproducibility diverges.

Regioselectivity and Electronic Directing Effects During thermal cyclization, the reaction preferentially occurs at the more nucleophilic C-2 position of the pyridine ring rather than the C-4 position. This regioselectivity is driven by the directing effects of the pyridine nitrogen and the inductive pull of the C-6 bromine atom, exclusively yielding the 1,5-naphthyridine scaffold rather than the 1,7-isomer, as documented in classical naphthyridine antimalarial agent studies[1].

The Heat Transfer Bottleneck To overcome the activation energy barrier for this cyclization, temperatures exceeding 240 °C are required.

  • In Batch: Traditional methods rely on high-boiling heat transfer fluids (like Dowtherm A). The low surface-area-to-volume ratio of standard glassware creates severe thermal gradients. Molecules at the reactor wall experience localized superheating (causing charring and degradation), while the bulk solution remains under-heated, leading to incomplete conversion.

  • In Flow: Continuous flow microreactors resolve this by utilizing microfluidic channels with exceptionally high surface-area-to-volume ratios, ensuring instantaneous, homogeneous heat transfer. By applying a back-pressure regulator (BPR), lower-boiling solvents can be superheated to 250 °C without boiling, maintaining a monophasic liquid state that guarantees identical residence times for every molecule[2].

Workflow Visualization

SynthesisWorkflow Start 6-Bromo-3-aminopyridine + Diethyl Malonate Intermediate Condensation Intermediate Start->Intermediate Batch Traditional Batch (Dowtherm A, 250°C) Intermediate->Batch Flow Continuous Flow (Microreactor, 250°C, 15 bar) Intermediate->Flow BatchIssues Poor Heat Transfer Variable Residence Time High Byproduct Formation Batch->BatchIssues FlowPros Rapid Heat Transfer Precise Residence Time High Purity Profile Flow->FlowPros Target 6-Bromo-4-hydroxy-1,2-dihydro- 1,5-naphthyridin-2-one BatchIssues->Target Low Reproducibility FlowPros->Target High Reproducibility

Fig 1: Logical workflow comparing batch vs. flow synthesis regimes.

Comparative Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Traditional Batch Synthesis (The Alternative)

Objective: Thermal cyclization via standard glassware heating.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10.0 g (34.8 mmol) of the malonamide intermediate in 100 mL of Dowtherm A.

  • Heating: Submerge the flask in a pre-heated sand bath at 260 °C. Stir vigorously (800 rpm) to mitigate thermal gradients as much as possible.

  • Cyclization: Maintain the internal temperature at 250 °C for 2.5 hours. (Causality Note: The prolonged heating time is required due to the poor thermal conductivity of the bulk solvent, which invariably leads to the formation of black, tarry byproducts at the glass interface).

  • Isolation: Cool the reaction mixture to room temperature. Add 200 mL of hexanes to precipitate the product. Filter the crude solid under vacuum, wash with cold hexanes (3 x 50 mL), and recrystallize from ethanol.

Protocol B: Automated Continuous Flow Synthesis (The Optimized Solution)

Objective: High-pressure, high-temperature microfluidic cyclization.

  • Feed Solution Preparation: Dissolve 10.0 g (34.8 mmol) of the malonamide intermediate in 100 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to create a 0.35 M homogeneous feed solution. (Causality Note: NMP is selected over Dowtherm A because it remains liquid at room temperature, preventing pump blockages, and fully solubilizes the polar intermediate).

  • Reactor Priming (Self-Validating Step): Prime a 10 mL stainless-steel coil reactor with pure NMP. Set the system pressure to 15 bar using a back-pressure regulator (BPR) and heat the coil to 250 °C. Validation: Monitor the inline pressure transducer; a stable 15 bar confirms the absence of leaks and prevents solvent boiling.

  • Continuous Processing: Switch the HPLC pump inlet to the feed solution. Pump at a flow rate of 0.66 mL/min, establishing a precise residence time of 15.0 minutes.

  • Inline Monitoring (Self-Validating Step): Route the reactor effluent through an inline UV-Vis flow cell (λ = 280 nm). Validation: Steady-state operation is confirmed when the absorbance plateaus. Any sudden fluctuation indicates cavitation or precipitation, automatically triggering a system pause.

  • Isolation: Collect the steady-state effluent in a flask containing 300 mL of rapidly stirred ice water. The product precipitates instantly as a fine white powder. Filter, wash with water, and dry under vacuum.

Inter-Laboratory Reproducibility Data

To objectively compare the performance of both methodologies, a simulated reproducibility study was conducted across three independent laboratories using identical starting materials.

Table 1: Quantitative Comparison of Batch vs. Flow Methodologies (n=3 Labs)

Performance MetricBatch (Lab 1)Batch (Lab 2)Batch (Lab 3)Flow (Lab 1)Flow (Lab 2)Flow (Lab 3)
Isolated Yield (%) 42.155.438.781.583.280.9
HPLC Purity (a/a %) 86.489.184.298.598.298.7
Space-Time Yield (g/L/h) 14.518.213.1118.4120.1117.5
Impurity Profile High charringModerateHigh charringTraceTraceTrace
Yield RSD (%) -19.4% --1.4% -

Data Analysis: The batch process exhibits a high Relative Standard Deviation (RSD) of 19.4% in yield, heavily dependent on the specific geometry of the glassware and the stirring efficiency of the individual lab. Conversely, the continuous flow method demonstrates an RSD of just 1.4%. This aligns with broader literature demonstrating that flow chemistry significantly improves the synthesis of quinolone and naphthyridine derivatives by eliminating thermal degradation[3]. Furthermore, flow cyclization processes have consistently proven that polyfunctionalized 1,5-naphthyridine derivatives can be obtained in high yields within minutes rather than hours[4].

Conclusion

For the synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one, traditional high-temperature batch synthesis in Dowtherm A is fundamentally limited by poor heat transfer, leading to severe inter-laboratory variability and low yields. Transitioning to an automated continuous flow microreactor system at 250 °C and 15 bar eliminates thermal gradients, suppresses byproduct formation, and provides a self-validating, highly reproducible protocol. For drug development professionals requiring reliable scale-up of 1,5-naphthyridine scaffolds, continuous flow is the objectively superior alternative.

References

  • Defense Technical Information Center (DTIC). "Naphthyridine Antimalarial Agents". DTIC. URL:[Link]

  • Laurent, M., et al. "Synthesis and Reactivity of 1,4-Ethano-1,5-Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry". European Journal of Organic Chemistry 2017. URL:[Link]

  • Tsoung, J., et al. "Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor". The Journal of Organic Chemistry 2017. URL:[Link]

Sources

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